molecular formula C8H11BrClN B1531037 3-Bromo-N,4-dimethylaniline hydrochloride CAS No. 1187386-24-8

3-Bromo-N,4-dimethylaniline hydrochloride

Cat. No.: B1531037
CAS No.: 1187386-24-8
M. Wt: 236.53 g/mol
InChI Key: PNZGUBHSBZUZGE-UHFFFAOYSA-N
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Description

3-Bromo-N,4-dimethylaniline hydrochloride (CAS 1187386-24-8) is an organic building block with the molecular formula C8H11BrClN and a molecular weight of 236.54 g/mol . This compound is supplied as a high-purity (98%) solid and should be stored sealed in a dry environment at room temperature . As a versatile intermediate, aniline derivatives like this are valuable in chemical synthesis. The related compound, 3-Bromo-N,4-dimethylaniline (free base), is recognized for its application as a precursor in the synthesis of various heterocyclic compounds, including indoles, benzimidazoles, and quinolines . Furthermore, its structure makes it a potential candidate for use in cross-coupling reactions, such as Suzuki and Heck couplings, which are pivotal for creating complex pharmaceutical intermediates and organic electronic materials . Researchers may explore its utility in developing novel organic semiconductors or dyes, leveraging the electron-donating properties of the dimethylamino group . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound carries hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation .

Properties

IUPAC Name

3-bromo-N,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZGUBHSBZUZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675180
Record name 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-24-8
Record name 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-N,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-N,4-dimethylaniline hydrochloride is a substituted aromatic amine of significant interest to researchers and professionals in drug development and organic synthesis. Its specific substitution pattern—a bromine atom, an N-methyl group, and a 4-methyl group on the aniline scaffold—offers a unique combination of steric and electronic properties. This makes it a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. As a hydrochloride salt, its physical properties, particularly solubility, are altered, which is a critical consideration in its handling, formulation, and reaction chemistry.

This guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-N,4-dimethylaniline hydrochloride. Given the limited availability of direct experimental data for this specific salt, this document synthesizes information from its constituent free base and related isomers to provide a robust and scientifically grounded perspective.

Chemical Identity and Core Properties

The foundational information for 3-Bromo-N,4-dimethylaniline hydrochloride is summarized below. While extensive experimental data is not publicly available, its chemical formula and molecular weight are established.

PropertyValueSource
CAS Number 1187386-24-8[1]
Molecular Formula C₈H₁₁BrClN[1]
Molecular Weight 236.54 g/mol [1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2][3]

Structural Context: The Free Base and Related Isomers

To understand the physical properties of the hydrochloride salt, it is essential to first consider its corresponding free base, 3-Bromo-N,4-dimethylaniline, and its isomers. The presence and position of the methyl groups and the bromine atom significantly influence properties such as melting point, boiling point, and solubility.

G cluster_target Target Compound and Free Base cluster_isomers Isomeric and Precursor Compounds target_hcl 3-Bromo-N,4-dimethylaniline Hydrochloride (CAS: 1187386-24-8) free_base 3-Bromo-N,4-dimethylaniline (Free Base) target_hcl->free_base Deprotonation isomer1 3-Bromo-N,N-dimethylaniline (CAS: 16518-62-0) free_base->isomer1 Isomer isomer2 4-Bromo-N,N-dimethylaniline (CAS: 586-77-6) free_base->isomer2 Isomer precursor 3-Bromo-4-methylaniline (CAS: 7745-91-7) free_base->precursor Structural Precursor

Caption: Chemical relationships between the target compound and its related structures.

Comparative Analysis of Physical Properties

The table below presents the known physical properties of the free base precursor and key isomers. This comparative data allows for informed predictions about the properties of 3-Bromo-N,4-dimethylaniline.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
3-Bromo-4-methylaniline C₇H₈BrN186.0527-30254-257Insoluble in water.[4]
3-Bromo-N,N-dimethylaniline C₈H₁₀BrN200.0811126 @ 14 mmHgMiscible with chloroform, dichloromethane, and methanol.[5]
4-Bromo-N,N-dimethylaniline C₈H₁₀BrN200.0852-54264Insoluble in water; soluble in methanol.[2][4]

From this data, we can infer that the N-methylation of 3-Bromo-4-methylaniline to form 3-Bromo-N,4-dimethylaniline would likely result in a compound with a boiling point in a similar range to its isomers, though the melting point can vary significantly based on the symmetry of the molecule. The increased polarity from the N-methyl group may slightly increase its solubility in polar organic solvents.

Properties of the Hydrochloride Salt

The formation of a hydrochloride salt from an amine has predictable and significant effects on its physical properties.

  • Melting Point: The ionic character of the hydrochloride salt leads to a much stronger crystal lattice compared to the free base. Therefore, the melting point of 3-Bromo-N,4-dimethylaniline hydrochloride is expected to be significantly higher than that of its free base.

  • Solubility: The most profound change upon salt formation is in solubility. While the free base is likely to be poorly soluble in water, the hydrochloride salt will exhibit significantly enhanced solubility in water and other polar protic solvents due to the ionic nature of the ammonium salt. This is a crucial property for many applications in drug development, where aqueous solubility is often desired for formulation and bioavailability.

  • Stability: Hydrochloride salts of amines are generally more stable and less prone to oxidation than their free base counterparts, making them easier to store and handle over long periods.

Synthetic Considerations

A plausible synthetic route to 3-Bromo-N,4-dimethylaniline hydrochloride would likely involve the N-methylation of 3-Bromo-4-methylaniline, followed by treatment with hydrochloric acid.

G start 3-Bromo-4-methylaniline intermediate 3-Bromo-N,4-dimethylaniline (Free Base) start->intermediate  N-methylation (e.g., CH3I, NaH) product 3-Bromo-N,4-dimethylaniline Hydrochloride intermediate->product  Protonation (HCl in ether)

Caption: Plausible synthetic pathway to the target compound.

Exemplary N-methylation Protocol (Reductive Amination)
  • Reaction Setup: To a solution of 3-Bromo-4-methylaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add paraformaldehyde (1.2 equivalents).

  • Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), to the mixture.

  • Acid Catalyst: Add glacial acetic acid (catalytic amount) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Salt Formation: Dissolve the purified 3-Bromo-N,4-dimethylaniline free base in a non-polar, anhydrous solvent such as diethyl ether. Add a solution of hydrogen chloride in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization Workflow

For a novel or sparsely characterized compound like 3-Bromo-N,4-dimethylaniline hydrochloride, a systematic analytical workflow is crucial to confirm its identity and purity.

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (LC-MS, GC-MS) start->ms Molecular Weight Confirmation ir IR Spectroscopy start->ir Functional Group Analysis mp Melting Point Analysis nmr->mp Purity Assessment ms->mp ir->mp elemental Elemental Analysis mp->elemental Compositional Verification final Confirmed Structure and Purity elemental->final

Caption: Standard workflow for the characterization of a synthesized chemical compound.

Expected Spectral Data
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons (as a singlet), and the 4-methyl protons (as a singlet). The presence of the hydrochloride salt would likely cause a downfield shift of the proton on the nitrogen (N-H), which would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for each of the unique carbon atoms in the molecule, confirming the substitution pattern.

  • IR Spectroscopy: The infrared spectrum would show characteristic peaks for the N-H stretch of the secondary ammonium salt, C-H stretches of the aromatic ring and methyl groups, and C-N and C-Br stretches.

  • Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to the molecular weight of C₈H₁₀BrN, with a characteristic isotopic pattern for the bromine atom.

Conclusion

While direct experimental data for the physical properties of 3-Bromo-N,4-dimethylaniline hydrochloride is limited, a comprehensive understanding can be constructed through the analysis of its free base and related isomers. As a hydrochloride salt, it is expected to be a solid with a high melting point and good solubility in polar solvents. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers working with this compound. Further experimental characterization is encouraged to populate the public domain with verified data for this valuable chemical intermediate.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet for 4-bromo-N,N-dimethylaniline.[Link]

  • PubChem. 3-Bromo-N,N-dimethylaniline.[Link]

Sources

Spectroscopic Characterization of 3-Bromo-N,4-dimethylaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure

The structural integrity of the analyte is the cornerstone of any spectroscopic analysis. The relationship between the free base and its hydrochloride salt is a simple acid-base equilibrium.

Caption: Acid-base equilibrium between the free base and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their electronic environment, providing a detailed map of the molecular framework.

¹H NMR Spectroscopy

Data for 3-Bromo-N,N-dimethylaniline (Free Base):

While a specific spectrum for 3-bromo-N,4-dimethylaniline is not available, data for the isomeric 4-bromo-N,N-dimethylaniline shows aromatic protons in the range of 6.58-7.28 ppm and the N-methyl protons as a singlet around 2.91 ppm in CDCl₃. For 3-bromo-N,N-dimethylaniline, we can predict a similar pattern, with the aromatic protons exhibiting complex splitting due to their meta and para relationships to the substituents.

Predicted ¹H NMR Spectrum for 3-Bromo-N,4-dimethylaniline Hydrochloride:

The protonation of the nitrogen atom to form the hydrochloride salt induces significant downfield shifts for adjacent protons due to the increased electron-withdrawing nature of the ammonium group.

  • N-H Proton: A new, broad singlet is expected to appear significantly downfield, typically in the range of 10-14 ppm. The broadness is a result of chemical exchange and quadrupolar coupling with the nitrogen atom.

  • N-Methyl Protons (-N(CH₃)₂): The singlet corresponding to the six N-methyl protons will experience a downfield shift compared to the free base, likely appearing in the 3.0-3.5 ppm range.

  • Aromatic Protons: The protons on the aromatic ring will also be shifted downfield due to the deshielding effect of the positively charged nitrogen. The magnitude of the shift will be most pronounced for the protons ortho and para to the ammonium group.

  • Methyl Proton (-CH₃ on ring): The singlet for the methyl group on the aromatic ring is expected to be the least affected but may show a slight downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

Proton Assignment 3-Bromo-N,4-dimethylaniline (Free Base) (Predicted) 3-Bromo-N,4-dimethylaniline Hydrochloride (Predicted) Rationale for Shift
Aromatic H6.5 - 7.37.0 - 7.8Deshielding from -NH⁺(CH₃)₂ group
N(CH₃)₂~2.9~3.2Inductive effect of the positive charge on nitrogen
Ar-CH₃~2.3~2.4Minor deshielding effect
N-H-10 - 14Protonation of the amine
¹³C NMR Spectroscopy

Data for 3-Bromo-N,N-dimethylaniline (Free Base):

Publicly available data for 3-bromo-N,N-dimethylaniline provides a basis for our analysis.

Predicted ¹³C NMR Spectrum for 3-Bromo-N,4-dimethylaniline Hydrochloride:

Similar to ¹H NMR, the protonation of the nitrogen atom will cause a downfield shift in the resonance of adjacent carbon atoms.

  • Aromatic Carbons: The carbon atoms of the aromatic ring will be deshielded, with the most significant downfield shifts observed for the carbons ortho and para to the ammonium group. The carbon atom attached to the nitrogen (C-N) will show a pronounced downfield shift.

  • N-Methyl Carbons (-N(CH₃)₂): The carbon signal for the N-methyl groups will shift downfield.

  • Aromatic Methyl Carbon (-CH₃): This carbon will be least affected but may exhibit a minor downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Assignment 3-Bromo-N,N-dimethylaniline (Free Base) (Experimental/Predicted) 3-Bromo-N,4-dimethylaniline Hydrochloride (Predicted) Rationale for Shift
Aromatic C-Br~123~123Minimal effect from protonation at a distance
Aromatic C-N~151~140-145Significant deshielding due to protonation
Other Aromatic C112 - 130115 - 135General deshielding of the aromatic ring
N(CH₃)₂~40~45Deshielding due to proximity to the positive charge
Ar-CH₃~20~21Minor inductive effect

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The transition from a tertiary amine to a quaternary ammonium salt in the hydrochloride form leads to distinct and readily identifiable changes in the IR spectrum.

Data for 3-Bromo-N,N-dimethylaniline (Free Base):

The IR spectrum of the free base is characterized by C-H stretching vibrations of the aromatic and methyl groups, C-N stretching, and aromatic C=C bending frequencies.

Predicted IR Spectrum for 3-Bromo-N,4-dimethylaniline Hydrochloride:

The most significant change upon formation of the hydrochloride salt is the appearance of a broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibration in ammonium salts.

Caption: Workflow for obtaining the IR spectrum of the hydrochloride salt.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode 3-Bromo-N,N-dimethylaniline (Free Base) 3-Bromo-N,4-dimethylaniline Hydrochloride (Predicted) Appearance/Change
N⁺-H StretchAbsent2400 - 2800 (broad, strong)Appearance of a prominent broad band
C-H (aromatic)~3000-3100~3000-3100Minor shifts
C-H (aliphatic)~2800-3000~2800-3000Minor shifts
C=C (aromatic)~1600, ~1500~1600, ~1500Minor shifts and intensity changes
C-N Stretch~1350Shifted and potentially obscuredShift due to change in bond character
C-Br Stretch~680~680Unlikely to be significantly affected

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Analysis of 3-Bromo-N,4-dimethylaniline Hydrochloride:

When analyzing the hydrochloride salt by conventional techniques like Electron Ionization (EI-MS), the compound will likely undergo thermal decomposition in the hot injection port, leading to the detection of the free base, 3-Bromo-N,4-dimethylaniline, and HCl as separate entities. Therefore, the mass spectrum obtained will be that of the free base.

Expected Fragmentation of 3-Bromo-N,N-dimethylaniline:

The mass spectrum of 3-Bromo-N,N-dimethylaniline will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z corresponding to the molecular weight of the compound containing ⁷⁹Br and ⁸¹Br.

  • Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation pathway for N,N-dimethylanilines is the loss of a methyl radical to form a stable iminium cation.

  • Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond will result in a fragment corresponding to the dimethyl-toluidine cation.

  • Further Fragmentations: Subsequent fragmentations may involve the loss of ethene from the [M-CH₃]⁺ fragment.

fragmentation_pathway M [M]⁺˙ (Isotopic pair for Br) M_minus_CH3 [M-CH₃]⁺ M->M_minus_CH3 - •CH₃ M_minus_Br [M-Br]⁺ M->M_minus_Br - •Br Further_Frags Further Fragments M_minus_CH3->Further_Frags - C₂H₄

Caption: Predicted major fragmentation pathways for 3-Bromo-N,N-dimethylaniline.

Table 4: Predicted Key Mass Spectrometry Fragments

Fragment Predicted m/z Notes
[M]⁺˙199/201Molecular ion with ⁷⁹Br/⁸¹Br isotopic pattern
[M-CH₃]⁺184/186Loss of a methyl radical
[M-Br]⁺120Loss of a bromine radical

Experimental Protocols

1. NMR Sample Preparation

  • Objective: To prepare a solution of 3-Bromo-N,4-dimethylaniline hydrochloride suitable for ¹H and ¹³C NMR analysis.

  • Methodology:

    • Weigh approximately 10-20 mg of the hydrochloride salt directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Aniline hydrochlorides often have better solubility in these more polar solvents compared to CDCl₃.

    • Cap the NMR tube securely and gently vortex or invert the tube until the sample is fully dissolved.

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • The sample is now ready for analysis.

2. FT-IR Sample Preparation (KBr Pellet Method)

  • Objective: To prepare a solid dispersion of the hydrochloride salt in a KBr matrix for transmission IR analysis.

  • Methodology:

    • Place a small amount (1-2 mg) of the finely ground hydrochloride salt into an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

    • Gently grind the two components together with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

3. Mass Spectrometry Sample Introduction (EI-MS)

  • Objective: To introduce the sample into the mass spectrometer to obtain an electron ionization mass spectrum.

  • Methodology:

    • Dissolve a small amount of the hydrochloride salt in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Introduce the solution into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), inject the solution into the GC.

    • For direct insertion, the probe is heated to volatilize the sample. As noted, this will likely cause decomposition to the free base.

    • For GC-MS, the heated injection port will cause the same thermal decomposition, and the free base will be separated on the GC column before entering the ion source.

    • The vaporized free base is then ionized by a beam of 70 eV electrons, and the resulting ions are analyzed by the mass spectrometer.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 3-Bromo-N,4-dimethylaniline hydrochloride. By leveraging the known data of the corresponding free base and established principles of spectroscopic interpretation, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140102, 3-Bromo-N,N-dimethylaniline. Retrieved from [Link].

  • NIST. (n.d.). Aniline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link].

  • University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link].

Navigating the Toxicological Landscape of 3-Bromo-N,4-dimethylaniline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-N,4-dimethylaniline hydrochloride is a substituted aromatic amine whose toxicological profile is not yet fully elucidated. This technical guide provides a comprehensive overview of its known and predicted toxicological properties, drawing upon available data and structure-activity relationships with closely related aniline derivatives. By examining the established toxicology of N,N-dimethylaniline and bromoanilines, this document offers a predictive framework for researchers and drug development professionals to inform risk assessment, handling procedures, and future toxicological testing strategies for this compound. This guide delves into the anticipated metabolic pathways, mechanisms of toxicity, and specific target organ toxicities, including hematotoxicity, genotoxicity, and carcinogenicity, while clearly delineating the existing data gaps to guide further investigation.

Introduction: The Chemical Context and the Need for a Predictive Approach

3-Bromo-N,4-dimethylaniline hydrochloride belongs to the chemical class of halogenated N,N-dialkylanilines. These compounds are versatile intermediates in organic synthesis, finding applications in the development of pharmaceuticals, dyes, and other specialty chemicals. The introduction of a bromine atom and two methyl groups onto the aniline scaffold significantly influences its physicochemical properties, and consequently, its biological activity and toxicological profile.

Due to its relatively niche applications, comprehensive toxicological data for 3-Bromo-N,4-dimethylaniline hydrochloride is scarce. Safety Data Sheets (SDS) for the free base, 3-Bromo-N,N-dimethylaniline, consistently state that its chemical, physical, and toxicological properties have not been thoroughly investigated. This lack of specific data necessitates a predictive toxicological assessment based on well-studied structural analogues. The primary analogues of relevance are N,N-dimethylaniline and bromoanilines. By understanding the toxicokinetics and toxicodynamics of these parent compounds, we can infer the likely hazards associated with 3-Bromo-N,4-dimethylaniline hydrochloride, a critical step for ensuring laboratory safety and guiding preclinical development.

Predicted Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicological effects of a xenobiotic are intrinsically linked to its journey through the body. While specific studies on 3-Bromo-N,4-dimethylaniline hydrochloride are unavailable, the metabolic fate of N,N-dimethylaniline provides a robust model.

Absorption

Substituted anilines are readily absorbed through multiple routes, including inhalation, ingestion, and dermal contact. The lipophilic nature of the aromatic ring facilitates passage across biological membranes. The hydrochloride salt form of the title compound suggests good water solubility, which may enhance absorption via the gastrointestinal tract if ingested.

Distribution

Following absorption, 3-Bromo-N,4-dimethylaniline hydrochloride is expected to distribute throughout the body. The parent compound, N,N-dimethylaniline, is known to be distributed to various tissues, with potential for accumulation in fatty tissues due to its lipophilicity.

Metabolism: The Engine of Toxicity

The metabolism of N,N-dimethylaniline is a key determinant of its toxicity and is primarily hepatic. The metabolic pathways involve two main competing reactions: N-demethylation and N-oxidation, alongside ring hydroxylation.[1]

  • N-Oxidation: This pathway, catalyzed by flavin-containing monooxygenases (FMOs), leads to the formation of N,N-dimethylaniline-N-oxide. This metabolite is generally considered less toxic and is a detoxification pathway.

  • N-Demethylation: Catalyzed by cytochrome P450 (CYP450) enzymes, this pathway removes methyl groups to form N-methylaniline and formaldehyde. Further demethylation can lead to aniline.

  • Ring Hydroxylation: This process adds hydroxyl groups to the aromatic ring, producing various phenolic metabolites which can be further conjugated for excretion.[2]

For 3-Bromo-N,4-dimethylaniline, the presence of the bromine atom and the additional methyl group on the ring will likely influence these metabolic pathways. The bromine atom, being an electron-withdrawing group, may affect the rate of oxidative metabolism.

Diagram: Predicted Metabolic Pathway of 3-Bromo-N,4-dimethylaniline

G cluster_absorption Absorption cluster_metabolism Hepatic Metabolism cluster_toxicity Toxic Outcomes cluster_excretion Excretion A 3-Bromo-N,4-dimethylaniline HCl (Oral, Dermal, Inhalation) B 3-Bromo-N,4-dimethylaniline A->B Dissociation & Absorption C N-Oxidation (FMO) B->C Phase I D N-Demethylation (CYP450) B->D Phase I E Ring Hydroxylation (CYP450) B->E Phase I H N-Oxide Metabolite (Detoxification) C->H F 3-Bromo-4-methyl-N-methylaniline D->F I Hydroxylated Metabolites E->I G 3-Bromo-4-methylaniline F->G J Methemoglobinemia F->J K Oxidative Stress F->K G->J G->K M Conjugated Metabolites (Urine) H->M I->M J->K L Potential Genotoxicity K->L

Caption: Predicted metabolic pathways and toxic outcomes.

Excretion

Metabolites of N,N-dimethylaniline are primarily excreted in the urine as glucuronide and sulfate conjugates. A similar excretion profile is anticipated for 3-Bromo-N,4-dimethylaniline hydrochloride.

Acute Toxicological Properties: A Profile of Hazard

The acute toxicity of 3-Bromo-N,4-dimethylaniline hydrochloride is predicted to be significant, with the primary hazard classifications being harmful if swallowed, in contact with skin, or if inhaled. It is also expected to be a skin and eye irritant.[3]

Hazard Classification Predicted Effect Basis of Prediction (Analogue Data)
Acute Oral Toxicity Harmful if swallowed.N,N-dimethylaniline has an oral LD50 of 1410 mg/kg in rats.[1]
Acute Dermal Toxicity Harmful in contact with skin.N,N-dimethylaniline is readily absorbed through the skin and is toxic.[4][5]
Acute Inhalation Toxicity Harmful if inhaled.Inhalation of N,N-dimethylaniline vapors can cause systemic toxicity.[4][5][6]
Skin Corrosion/Irritation Causes skin irritation.Direct contact with substituted anilines can cause local inflammation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.Direct contact can cause severe eye damage.[3][4]

Systemic and Target Organ Toxicity: Unraveling the Mechanisms

The systemic toxicity of aniline derivatives is primarily centered on hematotoxicity, with potential effects on the spleen and liver.

Hematotoxicity: The Hallmark of Aniline Toxicity

The most prominent toxic effect of aniline and its derivatives is the induction of methemoglobinemia .[7] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. This leads to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, and in severe cases, can be fatal.[6][8]

The metabolites of N,N-dimethylaniline, particularly the hydroxylated amines, are potent inducers of methemoglobinemia. It is highly probable that 3-Bromo-N,4-dimethylaniline hydrochloride will also cause methemoglobinemia following absorption. Bromoanilines are also known to induce methemoglobin formation.[9]

Diagram: Mechanism of Methemoglobinemia Induction

G cluster_compound Compound Exposure cluster_metabolism Metabolic Activation cluster_rbc Red Blood Cell cluster_effect Clinical Effect A 3-Bromo-N,4-dimethylaniline B Metabolites (e.g., hydroxylamines) A->B Metabolism C Hemoglobin (Fe²⁺) (Oxygen Transport) B->C Oxidation D Methemoglobin (Fe³⁺) (No Oxygen Transport) C->D E Cyanosis & Hypoxia D->E Leads to

Caption: Simplified mechanism of methemoglobin formation.

Splenic and Hepatic Effects

Chronic exposure to N,N-dimethylaniline in animal studies has been associated with effects on the spleen and liver.[6] Splenic effects, including enlargement (splenomegaly), are often secondary to the hemolytic effects and the clearance of damaged red blood cells.[10] The liver, as the primary site of metabolism, can also be a target organ for toxicity.

Genotoxicity and Carcinogenicity: A Cause for Concern

The genotoxic and carcinogenic potential of substituted anilines is a significant area of toxicological concern.

Genotoxicity

Data on the genotoxicity of N,N-dimethylaniline is mixed. Some in vivo studies have shown evidence of DNA damage.[10] Given that some metabolites of anilines can be reactive, a potential for genotoxicity for 3-Bromo-N,4-dimethylaniline hydrochloride cannot be ruled out.

Carcinogenicity

A National Toxicology Program (NTP) study on N,N-dimethylaniline provided evidence of its carcinogenic activity in rodents.[6][11] The study found increased incidences of tumors in the spleen and forestomach of rats and mice.[6] Based on these findings, N,N-dimethylaniline is suspected of causing cancer.[12] Consequently, 3-Bromo-N,4-dimethylaniline hydrochloride should also be handled as a potential carcinogen until specific data becomes available. The International Agency for Research on Cancer (IARC) has classified N,N-dimethylaniline in Group 3, "not classifiable as to its carcinogenicity to humans," due to limited evidence in animals and inadequate evidence in humans.[13]

Experimental Protocols: A Framework for Future Investigation

To address the current data gaps, a tiered approach to toxicological testing for 3-Bromo-N,4-dimethylaniline hydrochloride is recommended.

In Vitro Genotoxicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test): To assess the potential for point mutations.

  • In Vitro Mammalian Cell Micronucleus Test: To evaluate chromosomal damage.

Acute Toxicity Studies
  • Acute Oral, Dermal, and Inhalation Toxicity Studies (e.g., OECD Guidelines 423, 402, 403): To determine the respective LD50 and LC50 values and observe clinical signs of toxicity.

Repeated Dose Toxicity Studies
  • 28-Day or 90-Day Repeated Dose Oral Toxicity Study in Rodents (e.g., OECD Guidelines 407, 408): To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). Hematological parameters should be closely monitored.

G A Tier 1: In Vitro Screening B Ames Test A->B C Micronucleus Test A->C D Tier 2: Acute Toxicity B->D C->D E Oral LD50 D->E F Dermal LD50 D->F G Inhalation LC50 D->G H Tier 3: Repeated Dose & Mechanistic Studies E->H F->H G->H I 28-Day Oral Toxicity H->I J Methemoglobinemia Assay H->J K Comprehensive Toxicological Profile I->K J->K

Sources

Discovery and history of 3-Bromo-N,4-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-N,4-dimethylaniline Hydrochloride: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines represent a cornerstone class of intermediates in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the versatile reactivity of the aniline scaffold, which can be readily modified at the nitrogen atom or the aromatic ring. The compound 3-Bromo-N,4-dimethylaniline hydrochloride is a highly functionalized building block, strategically designed for use in complex molecular construction. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the N-methyl and 4-methyl groups allow for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide, intended for researchers and drug development professionals, offers a detailed exploration of this compound, from its logical synthesis to its potential applications in cutting-edge research.

Physicochemical Properties and Identification

Precise identification and understanding of a compound's physical properties are critical for its effective use in research and development. 3-Bromo-N,4-dimethylaniline hydrochloride is a solid at room temperature, typically stored under dry, inert conditions.[2] While extensive experimental data for the hydrochloride salt is not broadly published, the properties of the parent free base and related isomers provide valuable context.

Property3-Bromo-N,4-dimethylaniline Hydrochloride3-Bromo-N,4-dimethylaniline (Free Base)Notes
CAS Number 1187386-24-8[2]101251-11-0[3]The hydrochloride salt and the free base are registered under distinct CAS numbers.
Molecular Formula C₈H₁₁BrClN[2]C₈H₁₀BrN[3]The hydrochloride salt contains an additional molecule of HCl.
Molecular Weight 236.54 g/mol [2]200.08 g/mol [3]Reflects the mass of the parent molecule plus HCl.
Physical Form Solid[2]Not specified, likely a liquid or low-melting solidThe related isomer 3-Bromo-N,N-dimethylaniline is a liquid.[4]
Storage Sealed in dry, room temperature[2]Sealed in dry, 2-8°C[3]The free base requires refrigeration, indicating greater potential reactivity or instability.

Historical Context and Logic of Synthesis

While a singular "discovery" of 3-Bromo-N,4-dimethylaniline hydrochloride is not prominently documented in historical literature, its conceptual origin lies in the foundational principles of aromatic chemistry established over the past two centuries. The synthesis of such a molecule is a logical extension of well-understood reactions, primarily electrophilic aromatic substitution and nucleophilic substitution.

The historical precedent for N-alkylation of anilines was established as early as 1850 by August Wilhelm von Hofmann, who prepared N,N-dimethylaniline by reacting aniline with iodomethane.[5] This fundamental transformation remains a cornerstone of amine synthesis. Similarly, the direct bromination of activated aromatic rings, such as anilines and their derivatives, is a classic and efficient method for introducing halogens.[6][7] The synthesis of 3-Bromo-N,4-dimethylaniline, therefore, does not rely on a novel discovery but rather on the strategic application of these reliable and time-tested synthetic methodologies. The creation of its hydrochloride salt is a standard final step to improve the compound's stability, crystallinity, and handling characteristics.

Synthetic Methodologies: A Self-Validating Protocol

The most logical and efficient pathway to 3-Bromo-N,4-dimethylaniline hydrochloride involves a two-stage process: the regioselective bromination of the free base N,4-dimethylaniline, followed by conversion to the hydrochloride salt. This approach is predicated on the activating, ortho-, para-directing nature of the N-methylamino group, which is stronger than the weak activating effect of the 4-methyl group.

Stage 1: Regioselective Bromination of N,4-dimethylaniline

The key to this synthesis is controlling the position of bromination. The N-methyl group is a powerful activating and directing group. The primary steric hindrance is at the ortho positions (2 and 6) adjacent to the N-methyl group. The 4-position is already occupied by a methyl group. Therefore, electrophilic attack is most likely to occur at the remaining ortho position (position 3) or the para-position relative to the methyl group (position 5 is equivalent to 3). The electronic activation from the nitrogen strongly favors the position ortho to it.

Experimental Protocol: Synthesis of 3-Bromo-N,4-dimethylaniline

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,4-dimethylaniline (10.0 g, 82.5 mmol) and glacial acetic acid (100 mL).

    • Causality: Glacial acetic acid serves as a polar protic solvent that can moderate the reactivity of both the aniline and the bromine, reducing the formation of poly-brominated byproducts.

  • Reagent Preparation: In a separate flask, dissolve bromine (13.2 g, 82.5 mmol) in 20 mL of glacial acetic acid. Load this solution into the dropping funnel.

    • Causality: Dissolving the bromine before addition ensures a controlled and uniform reaction rate, which is critical for selectivity.

  • Controlled Addition: Cool the reaction flask to 0-5°C using an ice bath. Begin the dropwise addition of the bromine solution over a period of 60 minutes, maintaining the internal temperature below 10°C.

    • Causality: Low temperature is essential to control the exothermic reaction and prevent over-bromination. The N-methylamino group is highly activating, and higher temperatures could lead to the formation of di-bromo products.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate may form. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is neutral (pH ~7-8).

    • Causality: Quenching in water precipitates the product and dilutes the acid. Sodium bicarbonate neutralizes the acetic acid and the HBr byproduct formed during the reaction. This is a self-validating step; effervescence indicates the neutralization is proceeding.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

    • Causality: The water wash removes residual salts, and the brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel to afford pure 3-Bromo-N,4-dimethylaniline.

Stage 2: Conversion to Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to enhance stability and ease of handling.

Experimental Protocol: Preparation of 3-Bromo-N,4-dimethylaniline Hydrochloride

  • Dissolution: Dissolve the purified 3-Bromo-N,4-dimethylaniline (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate in an Erlenmeyer flask.

  • Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.

    • Causality: The basic nitrogen atom of the aniline readily reacts with the strong acid (HCl) in an acid-base reaction to form the ammonium salt. Using an anhydrous organic solvent ensures that the salt precipitates out, as it is generally insoluble in non-polar organic media.

  • Isolation: Continue the addition of HCl until no further precipitation is observed. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield 3-Bromo-N,4-dimethylaniline hydrochloride as a stable, crystalline solid.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Bromination cluster_stage2 Stage 2: Salt Formation SM N,4-Dimethylaniline Reaction Bromination (Br2, Acetic Acid, 0°C) SM->Reaction Workup Quench, Neutralize, Extract & Purify Reaction->Workup Product_Base 3-Bromo-N,4-dimethylaniline Workup->Product_Base Salt_Formation Acidification (Anhydrous HCl) Product_Base->Salt_Formation Product_HCl 3-Bromo-N,4-dimethylaniline Hydrochloride Salt_Formation->Product_HCl

Caption: Synthetic workflow for 3-Bromo-N,4-dimethylaniline hydrochloride.

Applications in Research and Drug Development

The true value of 3-Bromo-N,4-dimethylaniline hydrochloride lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the field of medicinal chemistry. The aniline scaffold is a common feature in many approved drugs, though its potential for metabolic toxicity is a consideration that sometimes necessitates its replacement.[8]

The key functional groups of this molecule each serve a strategic purpose:

  • Bromine Atom: This is the primary reactive site for modern synthetic chemistry. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in lead optimization. For example, the related 3-Bromo-N,N-dimethylaniline is used in palladium-catalyzed reactions to synthesize fluorinated analogues.[4]

  • N-Methyl Group: Compared to a primary aniline, the N-methyl group reduces the number of hydrogen bond donors, which can increase membrane permeability. It also blocks a potential site of metabolic N-dealkylation, potentially improving the pharmacokinetic profile of a downstream drug candidate.

  • 4-Methyl Group: This group adds lipophilicity to the molecule and can engage in favorable hydrophobic interactions within a target protein's binding pocket. It also blocks the para-position, preventing potential metabolism at that site and directing other synthetic transformations.

Visualization of Application in Drug Discovery

DrugDiscovery cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_output Diverse Molecular Scaffolds BuildingBlock 3-Bromo-N,4-dimethylaniline (Reactive Handle: Br) Suzuki Suzuki (+ Boronic Acid) BuildingBlock->Suzuki Buchwald Buchwald-Hartwig (+ Amine/Alcohol) BuildingBlock->Buchwald Sonogashira Sonogashira (+ Alkyne) BuildingBlock->Sonogashira Biaryl Biaryl Structures Suzuki->Biaryl ArylAmine Diaryl Amines Buchwald->ArylAmine ArylAlkyne Aryl Alkynes Sonogashira->ArylAlkyne LeadOpt Lead Optimization (Target Binding, PK/PD) Biaryl->LeadOpt ArylAmine->LeadOpt ArylAlkyne->LeadOpt

Caption: Role as a building block in drug discovery via cross-coupling.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the hydrochloride is not widely available, the hazard profile can be inferred from data on structurally similar bromo-dimethylanilines. These compounds are generally classified as toxic or harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[9][10][11][12]

Hazard Classification (Inferred)GHS PictogramSignal WordPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)💀DangerP261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin Corrosion/IrritationWarningP264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water.[10]
Serious Eye Damage/IrritationWarningP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[10] Avoid ingestion, inhalation, and contact with skin and eyes.

  • Storage: As recommended by suppliers, store the container tightly sealed in a dry, cool, and well-ventilated place.[2][10] Keep away from incompatible materials such as strong oxidizing agents and acids.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[14]

Conclusion

3-Bromo-N,4-dimethylaniline hydrochloride is more than just a chemical compound; it is a strategic tool for molecular design. While its history is rooted in the classic, well-established principles of organic chemistry, its true potential is realized in the context of modern, transition-metal-catalyzed synthesis. Its carefully arranged functional groups provide a pre-packaged solution for chemists aiming to build complex molecular architectures, particularly in the demanding arena of drug discovery. By understanding its logical synthesis, key properties, and reactive potential, researchers can effectively leverage this building block to accelerate the development of novel therapeutics and advanced materials.

References

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved from [Link]

  • Taylor & Francis Online. (2020). Halogenation of arenes with sulfoxide and oxalyl halide. In L. H. Keith & M. M. Walker (Eds.), Handbook of Air Toxics.
  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2,4-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(E)-4-Bromobenzylidene]-3,4-dimethylaniline. PubMed Central. Retrieved from [Link]

  • Journal of the American Chemical Society. (1941).
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Chem Help ASAP. (2020, January 21). Synthesis of anilines [Video]. YouTube. Retrieved from [Link]

  • Prezi. (n.d.). Bromination of N,N-Dimethylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

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Methodological & Application

Application Note: High-Purity Isolation of 3-Bromo-N,4-dimethylaniline Hydrochloride for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 3-Bromo-N,4-dimethylaniline hydrochloride, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The purity of this compound is critical for downstream applications, directly impacting reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API) or material. This guide details two primary, orthogonal purification strategies: a robust acid-base extraction workflow for the removal of non-basic impurities and a final polishing step via recrystallization to achieve high-purity crystalline material. We provide detailed, step-by-step protocols, the scientific rationale behind procedural choices, and methods for purity validation.

Introduction and Statement of Purpose

3-Bromo-N,4-dimethylaniline is a substituted aromatic amine whose hydrochloride salt is often preferred for its improved stability and handling characteristics. As a synthetic building block, its utility spans from the development of novel kinase inhibitors to the synthesis of advanced materials. The presence of impurities, such as regioisomers (e.g., 2-Bromo- or 4-Bromo-N,5-dimethylaniline), unreacted starting materials (e.g., 3-bromo-4-methylaniline), or byproducts from N-methylation, can lead to significant complications in subsequent synthetic steps.[1]

This application note is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern each purification technique, empowering the scientist to adapt and troubleshoot the protocols effectively. The core philosophy is that a well-designed purification protocol is a self-validating system, where the principles of separation guarantee the removal of specific impurity classes.

Physicochemical Properties

A thorough understanding of the compound's properties in both its free base and salt form is fundamental to designing an effective purification strategy.

Property3-Bromo-N,4-dimethylaniline (Free Base)3-Bromo-N,4-dimethylaniline HCl (Salt)
Molecular Formula C₉H₁₂BrNC₉H₁₃BrClN
Molecular Weight 214.10 g/mol 250.56 g/mol
Appearance Typically a low-melting solid or oilCrystalline solid
pKa (Predicted) ~4.5 - 5.0 (for the conjugate acid)Not Applicable
Solubility (Organic) Highly soluble in ethers, CH₂Cl₂, EtOAc, TolueneSparingly soluble in non-polar organics
Solubility (Aqueous) Sparingly soluble in waterSoluble in water and lower alcohols (e.g., EtOH, MeOH)

The Overall Purification Strategy

A multi-step approach is recommended to systematically remove a broad range of potential impurities. The primary workflow involves an initial bulk purification based on chemical reactivity (acid-base properties), followed by a final purification based on physical properties (crystallinity and differential solubility).

Purification_Strategy crude Crude 3-Bromo-N,4-dimethylaniline HCl (Containing neutral, acidic, and basic impurities) extraction Protocol 1: Acid-Base Extraction crude->extraction freebase Purified Free Base (Neutral & Acidic Impurities Removed) extraction->freebase conversion Conversion to Hydrochloride Salt freebase->conversion hplc_check QC Check: Assess Purity (HPLC, NMR) conversion->hplc_check recrystallization Protocol 2: Recrystallization final_product Final Product: High-Purity Crystalline HCl Salt recrystallization->final_product hplc_check->recrystallization Purity < 99.5% hplc_check->final_product Purity ≥ 99.5%

Figure 1: Recommended workflow for the purification of 3-Bromo-N,4-dimethylaniline HCl.

Protocol 1: Purification via Acid-Base Extraction

Principle and Rationale

This technique leverages the basicity of the aniline nitrogen. By converting the amine into its protonated hydrochloride salt, its solubility profile is dramatically altered, making it highly water-soluble.[2] This allows for its selective extraction into an aqueous acidic phase, physically separating it from non-basic (neutral or acidic) organic impurities that remain in the organic phase. Subsequent basification of the aqueous layer regenerates the water-insoluble free base, which can be recovered by extraction into a fresh organic solvent.[3] This method is exceptionally effective for removing impurities from starting materials or non-amine byproducts.

Workflow Diagram

Acid_Base_Extraction start Start: Crude Material in Organic Solvent (e.g., EtOAc) Contains: Free Base (B), Neutral Impurities (N), Acidic Impurities (A) wash_acid Step 1: Wash with Aqueous HCl B + HCl → B·HCl (aq) N, A remain in organic layer start->wash_acid sep_funnel Separatory Funnel wash_acid->sep_funnel organic_layer Organic Phase Contains: N, A To Waste sep_funnel->organic_layer aqueous_layer Aqueous Phase Contains: B·HCl (product) sep_funnel->aqueous_layer basify Step 2: Basify Aqueous Phase with NaOH B·HCl + NaOH → B (s/oil) + NaCl + H₂O aqueous_layer->basify extract_org Step 3: Extract with Fresh Organic Solvent Product (B) moves to organic phase basify->extract_org final_org Final Organic Phase Contains: Purified Free Base (B) extract_org->final_org final_aq Aqueous Phase Contains: NaCl To Waste extract_org->final_aq

Figure 2: The logical flow of an acid-base extraction for amine purification.

Detailed Step-by-Step Protocol
  • Dissolution: Dissolve the crude 3-Bromo-N,4-dimethylaniline hydrochloride (or the crude free base) in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The protonated amine salt is now in the upper aqueous layer (if using DCM, it will be the top layer; if using EtOAc, it will be the bottom layer). Drain and discard the organic layer, which contains neutral and acidic impurities.

  • Repeat Wash (Optional): To ensure complete removal of impurities, wash the aqueous layer with a fresh portion of the organic solvent (EtOAc or DCM), and again discard the organic phase.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with swirling until the pH is strongly basic (pH > 12, check with pH paper). The free amine will precipitate out as an oil or solid.

  • Product Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the separatory funnel. Shake vigorously to extract the free amine into the organic layer.

  • Isolate Product: Drain the organic layer containing the purified free base. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery.

  • Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Bromo-N,4-dimethylaniline free base.

  • Conversion to Hydrochloride Salt:

    • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.

    • While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise.

    • The hydrochloride salt will precipitate as a white or off-white solid.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Purification via Recrystallization

Principle and Rationale

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated. The compound of interest will then crystallize out, while impurities, which are present in lower concentrations, will remain dissolved in the mother liquor.[4] The choice of solvent is paramount; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often excellent choices.[5]

Solvent System Selection

A screening process is the most reliable way to identify the optimal solvent or solvent system.

Solvent/SystemRationale and ObservationsRecommendation
Isopropanol (IPA) Good solubility when hot, lower solubility when cold. Less volatile than ethanol, allowing for slower, more controlled crystal growth.Excellent First Choice
Ethanol (EtOH) Similar properties to IPA. Higher volatility may lead to faster crystallization and smaller crystals.Good Alternative
Methanol/Diethyl Ether Methanol is a strong solvent; ether is an anti-solvent. Dissolve in minimal hot methanol, then add ether dropwise until turbidity appears. Cool slowly.Effective for difficult cases
Water High solubility due to the salt's ionic nature. May be difficult to induce crystallization without an anti-solvent like acetone. Risk of product loss.Use with caution
Detailed Step-by-Step Protocol
  • Solvent Addition: Place the crude 3-Bromo-N,4-dimethylaniline hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding excess solvent, as this will reduce the final yield.

  • Hot Filtration (If Necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Purity Validation and Quality Control

The purity of the final product must be confirmed using orthogonal analytical techniques.

ParameterMethodExpected Result for Pure Compound (>99.5%)
Purity Assay HPLC (UV detection)Single major peak with >99.5% area.
Identity Confirmation ¹H NMRSpectrum consistent with the proposed structure. Sharp signals, correct integration.
Physical Characteristic Melting PointSharp melting point range (typically < 2°C).
Method 1: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Rationale: This method separates compounds based on their polarity. The sharp, symmetrical peak of the main component can be integrated to determine its percentage purity relative to any impurities.[6][7]

Method 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d₆ or D₂O.

  • Expected Signals:

    • Aromatic protons (Ar-H) in the ~7.0-8.0 ppm range.

    • N-Methyl protons (-N(CH₃)₂) as a singlet around ~3.0-3.5 ppm.

    • Aryl-Methyl protons (-Ar-CH₃) as a singlet around ~2.3-2.5 ppm.

    • A broad singlet for the N-H proton at a downfield chemical shift.

  • Rationale: NMR provides unambiguous structural confirmation and can detect impurities with different proton environments, even if they co-elute in HPLC.

References

  • PubChem. 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

  • PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. [Link]

  • Ketone Pharma. Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?[Link]

  • PubChem. 4-Bromo-n,3-dimethylaniline. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. How to obtain pure aniline from a mixture of phenol and aniline?[Link]

  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. Does aniline stick in columns during column chromatography?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ACS Publications. Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • ACS Publications. Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. [Link]

  • EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

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Application Notes and Protocols: A Guide to the Reaction Mechanisms of 3-Bromo-N,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and principal reaction mechanisms of 3-Bromo-N,4-dimethylaniline hydrochloride. As a versatile synthetic intermediate, this compound offers multiple pathways for molecular elaboration, primarily through transformations involving its carbon-bromine bond and the electronic influence of its substituted aniline core. This guide details field-proven protocols for its synthesis via electrophilic bromination, its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and its conversion into a Grignard reagent for subsequent carbon-carbon bond formation. Each section combines mechanistic explanations with detailed, step-by-step experimental protocols, safety information, and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Strategic Utility of 3-Bromo-N,4-dimethylaniline

3-Bromo-N,4-dimethylaniline is a substituted aromatic amine that serves as a crucial building block in modern organic synthesis. Its molecular architecture is distinguished by three key features:

  • A Halogen Handle: The bromine atom at the 3-position is an excellent leaving group, making it a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the strategic formation of complex carbon-carbon and carbon-heteroatom bonds, a cornerstone of pharmaceutical and materials science synthesis.[1]

  • An Activating Amino Group: The N,N-dimethylamino group is a strong electron-donating group, which significantly influences the reactivity of the aromatic ring and can participate in further functionalization.

  • A Methyl Substituent: The methyl group at the 4-position provides steric bulk and electronic modification, influencing regioselectivity in certain reactions and contributing to the overall physicochemical properties of derivative compounds.

The compound is typically supplied and stored as its hydrochloride salt to enhance stability and improve solubility in polar solvents. Before use in most organic reactions, the free base, 3-Bromo-N,4-dimethylaniline, must be liberated, usually by treatment with a mild aqueous base.

This guide will explore the fundamental reaction pathways accessible from this intermediate, providing both the theoretical underpinnings and the practical protocols required for its successful application in a research and development setting.

Section 1: Synthesis via Electrophilic Aromatic Substitution

The most direct route to 3-Bromo-N,4-dimethylaniline is the electrophilic bromination of its precursor, N,4-dimethylaniline. The reaction's regioselectivity is governed by the powerful ortho, para-directing effect of the N,N-dimethylamino group. Due to steric hindrance from the N-methyl groups, electrophilic attack is favored at the ortho positions.

Mechanism: The N,N-dimethylamino group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack. A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, provides the electrophilic bromine species (Br⁺). The aniline derivative's π-electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base restores aromaticity and yields the final product.

Caption: Electrophilic bromination of N,4-dimethylaniline.

Protocol 1.1: Synthesis of 3-Bromo-N,4-dimethylaniline

This protocol describes the regioselective bromination of N,4-dimethylaniline using N-Bromosuccinimide (NBS), a safer and more manageable source of electrophilic bromine compared to elemental bromine.[2]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N,4-Dimethylaniline121.185.00 g41.261.0
N-Bromosuccinimide (NBS)177.987.34 g41.261.0
Acetonitrile (MeCN)41.05150 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N,4-dimethylaniline (5.00 g, 41.26 mmol). Dissolve the aniline in 100 mL of acetonitrile.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (7.34 g, 41.26 mmol) in 50 mL of acetonitrile. Add this solution dropwise to the cooled aniline solution over 30 minutes using an addition funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes to afford 3-Bromo-N,4-dimethylaniline as a pale yellow oil or low-melting solid. The hydrochloride salt can be prepared by dissolving the free base in diethyl ether and adding a stoichiometric amount of HCl in ether.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 3-Bromo-N,4-dimethylaniline is the primary site for synthetic elaboration, most powerfully leveraged through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. It is widely used in drug discovery to construct biaryl scaffolds.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination , which forms the new C-C bond, releases the biaryl product, and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_ArBr Ar-Pd(II)L2-Br Pd0->PdII_ArBr Oxidative Addition Transmetal Transmetalation PdII_ArAr Ar-Pd(II)L2-Ar' PdII_ArBr->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination RedElim Reductive Elimination Product Product (Ar-Ar') PdII_ArAr->Product ArBr 3-Bromo-N,4-dimethylaniline ArBr->PdII_ArBr ArBOH2 Ar'-B(OH)2 + Base ArBOH2->PdII_ArAr

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of 3-Bromo-N,4-dimethylaniline with phenylboronic acid to synthesize N,N,4-trimethyl-[1,1'-biphenyl]-3-amine.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
3-Bromo-N,4-dimethylaniline200.08400 mg2.01.0
Phenylboronic Acid121.93292 mg2.41.2
Pd(PPh₃)₄1155.56116 mg0.10.05
Potassium Phosphate (K₃PO₄)212.27849 mg4.02.0
1,4-Dioxane88.1110 mL--
Water18.022 mL--

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add 3-Bromo-N,4-dimethylaniline (400 mg, 2.0 mmol), phenylboronic acid (292 mg, 2.4 mmol), tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol), and potassium phosphate (849 mg, 4.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. The solution will typically turn dark. Monitor by TLC or LC-MS for the disappearance of the starting aryl bromide.

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 20 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 30 mL of water and 30 mL of brine.

  • Isolation & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is invaluable for synthesizing complex aniline derivatives that are otherwise difficult to access.

Mechanism: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the Pd(II) center, and deprotonation by a strong base forms a palladium amide intermediate. Reductive elimination from this intermediate forms the C-N bond and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_Complex Ar-Pd(II)L-Br Pd0->PdII_Complex Oxidative Addition Pd_Amide Ar-Pd(II)L(NR'R'') PdII_Complex->Pd_Amide Amine Coordination & Deprotonation Pd_Amide->Pd0 Reductive Elimination Product Product (Ar-NR'R'') Pd_Amide->Product ArBr 3-Bromo-N,4-dimethylaniline ArBr->PdII_Complex Amine HNR'R'' + Base Amine->Pd_Amide

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2.2: Buchwald-Hartwig Amination with Morpholine
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
3-Bromo-N,4-dimethylaniline200.08400 mg2.01.0
Morpholine87.12210 µL2.41.2
Pd₂(dba)₃915.7246 mg0.050.025
XPhos476.6595 mg0.20.1
Sodium tert-butoxide (NaOtBu)96.10269 mg2.81.4
Toluene92.1410 mL--

Step-by-Step Methodology:

  • Preparation: In a glovebox, add sodium tert-butoxide (269 mg, 2.8 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and XPhos (95 mg, 0.2 mmol) to a flame-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add 3-Bromo-N,4-dimethylaniline (400 mg, 2.0 mmol), toluene (10 mL), and morpholine (210 µL, 2.4 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 18 hours.

  • Work-up: Cool the reaction to room temperature, dilute with 30 mL of diethyl ether, and filter through a plug of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired tertiary amine product.

Section 3: Grignard Reagent Formation

The conversion of the aryl bromide to a Grignard reagent transforms the electrophilic carbon of the C-Br bond into a potent carbon-centered nucleophile. This opens a different avenue for C-C bond formation by reaction with various electrophiles.[3]

Mechanism: The reaction involves the insertion of magnesium metal into the carbon-bromine bond. This requires an anhydrous etheral solvent (like THF or diethyl ether) to stabilize the resulting organomagnesium species.

Grignard_Workflow Start 3-Bromo-N,4-dimethylaniline Add_Mg Add Mg turnings in dry THF Start->Add_Mg Grignard Formation of Ar-MgBr Add_Mg->Grignard Add_E Add Electrophile (e.g., CO2, Aldehyde) Grignard->Add_E Quench Aqueous Work-up (e.g., NH4Cl) Add_E->Quench Product Final Product (e.g., Ar-COOH, Ar-CH(OH)R) Quench->Product

Caption: General workflow for Grignard reaction.

Protocol 3.1: Grignard Formation and Reaction with CO₂
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
3-Bromo-N,4-dimethylaniline200.081.00 g5.01.0
Magnesium Turnings24.31146 mg6.01.2
Tetrahydrofuran (THF), anhydrous72.1120 mL--
Carbon Dioxide (CO₂)44.01Excess--
Hydrochloric Acid (1 M)36.46As needed--

Step-by-Step Methodology:

  • Activation of Mg: Place magnesium turnings (146 mg, 6.0 mmol) in a flame-dried, three-neck flask under argon. Add a small crystal of iodine and gently warm with a heat gun until the purple iodine vapor sublimes, activating the magnesium surface.

  • Initiation: Add 5 mL of anhydrous THF. In a separate syringe, prepare a solution of 3-Bromo-N,4-dimethylaniline (1.00 g, 5.0 mmol) in 15 mL of anhydrous THF. Add ~1 mL of this solution to the magnesium suspension and stir. The reaction is initiated when the color of the solution fades and gentle bubbling is observed.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution in a dry ice/acetone bath (-78 °C). Bubble dry CO₂ gas through the solution for 30 minutes, or pour the solution over crushed dry ice.

  • Quenching: Allow the mixture to warm to room temperature. Quench carefully by slowly adding 20 mL of 1 M HCl.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid product.

  • Purification: Purify by recrystallization or column chromatography.

Section 4: Safety, Handling, and Characterization

Safety and Handling:

  • Hazards: 3-Bromo-N,4-dimethylaniline hydrochloride and its free base are harmful if swallowed, in contact with skin, or if inhaled. They cause serious skin and eye irritation.[4][5]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid breathing dust or vapors.[6] Wash hands thoroughly after handling.

Expected Characterization Data (for 3-Bromo-N,4-dimethylaniline free base):

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.2-6.8 (m, 3H, Ar-H), ~2.9 (s, 6H, N(CH₃)₂), ~2.3 (s, 3H, Ar-CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ ~151 (C-N), ~130-120 (Ar-C), ~115 (C-Br), ~40 (N(CH₃)₂), ~20 (Ar-CH₃) ppm.
FT-IR (thin film)ν ~3000-2800 (C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~1350 (C-N stretch), ~600 (C-Br stretch) cm⁻¹.[7]
MS (EI) M⁺ expected at m/z = 199/201 (due to bromine isotopes).

Section 5: References

  • Ahmad, A. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. [Link]

  • Lewis, T. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • PrepChem. (2026). Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]

  • Chegg. (2019). Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline. Chegg.com. [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos. [Link]

  • Ali, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]

  • PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

  • Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-N,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-N,4-dimethylaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles governing common purification hurdles, providing you with the expert insights needed to troubleshoot and optimize your experimental work.

Section 1: Understanding the Core Purification Challenges

The purity of 3-Bromo-N,4-dimethylaniline hydrochloride is fundamentally dictated by the impurity profile of its free base, which is generated during synthesis. The chosen synthetic route is the primary determinant of the types and quantities of impurities that must be removed. A common synthetic pathway involves the N,N-dimethylation of 4-methylaniline followed by electrophilic bromination. This process, while effective, can introduce several classes of impurities that present distinct purification challenges.

The Impact of Synthetic Route on Impurity Profile

The bromination of N,4-dimethylaniline is a key step where isomeric impurities are often generated. The N,N-dimethylamino group is a powerful ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-director. Since the para-position relative to the dimethylamino group is blocked by the methyl group, bromination is directed to the ortho-positions. This leads to the desired 3-bromo isomer and the undesired 2-bromo isomer.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities cluster_purification Purification & Salt Formation 4-Methylaniline 4-Methylaniline N,4-dimethylaniline N,4-dimethylaniline 4-Methylaniline->N,4-dimethylaniline N,N-dimethylation Crude Product Mix Crude Product Mix N,4-dimethylaniline->Crude Product Mix Bromination (e.g., NBS, Br2) SM Unreacted N,4-dimethylaniline Crude Product Mix->SM Incomplete Reaction Isomer 2-Bromo-N,4-dimethylaniline Crude Product Mix->Isomer Lack of Regioselectivity Overbromination Dibromo-species Crude Product Mix->Overbromination Excess Brominating Agent Oxidation Colored Degradants Crude Product Mix->Oxidation Air/Light Exposure Purified Free Base Purified Free Base Crude Product Mix->Purified Free Base Chromatography / Distillation Final Product Final Product Purified Free Base->Final Product HCl Addition & Recrystallization

Caption: Impurity genesis during a typical synthesis of 3-Bromo-N,4-dimethylaniline.

Key Impurity Classes
  • Isomeric Impurities: As discussed, 2-Bromo-N,4-dimethylaniline is a common process-related impurity. Due to its similar polarity and physical properties, it is often the most challenging to remove from the desired 3-bromo product.

  • Unreacted Starting Materials: Incomplete bromination will leave residual N,4-dimethylaniline in the crude product.

  • Over-bromination Products: The highly activated aromatic ring is susceptible to further bromination, leading to the formation of dibrominated species.

  • Oxidation and Degradation Products: Anilines are notoriously sensitive to air and light, which can lead to the formation of highly colored, often polymeric, impurities that discolor the final product.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the purification and handling of 3-Bromo-N,4-dimethylaniline hydrochloride.

Purity & Analysis

FAQ 1: My final product is off-white, yellow, or even brown. What causes this discoloration and how can I fix it?

Answer: This is a classic sign of aniline oxidation. The lone pair on the nitrogen atom makes the molecule susceptible to oxidation, which can be initiated by air, light, or trace metal impurities. This process forms highly conjugated, colored byproducts.

Troubleshooting Steps:

  • Work under Inert Atmosphere: When handling the free base, especially during purification steps like chromatography or distillation, work under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Use Activated Carbon: During the recrystallization of the hydrochloride salt, you can often remove colored impurities by adding a small amount of activated carbon (charcoal) to the hot solution. Add 1-2% w/w of charcoal, allow it to stir for 5-10 minutes at temperature, and then perform a hot filtration through a pad of celite to remove the carbon before allowing the solution to cool.

  • Storage: Store both the free base and the hydrochloride salt in amber vials, protected from light, and preferably under an inert atmosphere in a cool, dark place.

FAQ 2: How do I definitively confirm the purity and isomeric ratio of my material?

Answer: A multi-pronged analytical approach is necessary for unambiguous confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A well-developed HPLC method can separate the desired 3-bromo isomer from the 2-bromo isomer, unreacted starting material, and over-brominated products. Purity is typically reported as area percent at a specific UV wavelength (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying major impurities. The aromatic region of the spectrum will show distinct splitting patterns for the 3-bromo and 2-bromo isomers, allowing for a quantitative assessment of the isomeric ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities. It provides both retention time data (for quantification) and mass-to-charge ratio data (for identification of components).

Purification of the Free Base (Pre-Salt Formation)

FAQ 3: My crude 3-Bromo-N,4-dimethylaniline free base is only ~85% pure. How can I upgrade its purity before salt formation?

Answer: Purifying the free base before converting it to the hydrochloride salt is the most effective strategy. Attempting to purify the salt directly with high levels of impurities present can lead to co-precipitation and poor recovery.

The two primary methods are vacuum distillation and column chromatography.

  • Vacuum Distillation: If the boiling points of the impurities are significantly different from the product, vacuum distillation can be a scalable purification method. However, isomeric impurities often have very close boiling points, making this method less effective for achieving high isomeric purity.

  • Column Chromatography: This is the most reliable method for removing isomeric and other closely-related impurities.[1] A detailed protocol is provided in Section 3.

Table 1: Typical Column Chromatography Parameters

ParameterRecommended ConditionsRationale & Expert Notes
Stationary Phase Silica Gel (230-400 mesh)The high surface area provides the necessary resolution to separate isomers.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a very low polarity (e.g., 1-2% Ethyl Acetate in Hexane) to elute non-polar byproducts. Gradually increase the polarity (e.g., to 5-10% Ethyl Acetate) to elute the desired product. The isomeric impurity may elute just before or after the main product.
Sample Loading Dry Loading or Minimal SolventDissolve the crude oil in a minimal amount of dichloromethane, add a small amount of silica, and evaporate to a dry powder. This "dry loading" technique results in sharper bands and better separation compared to loading in a strong solvent.
Monitoring Thin-Layer Chromatography (TLC)Use the same eluent system to monitor fractions. Aniline compounds can be visualized with a UV lamp (254 nm) or by staining with a potassium permanganate solution.
Hydrochloride Salt Formation & Purification

FAQ 4: I've purified the free base, but my hydrochloride salt won't crystallize after adding HCl. What should I try?

Answer: Crystallization is a carefully balanced thermodynamic process. Failure to crystallize is usually due to issues with supersaturation, solvent choice, or purity.

Troubleshooting Steps:

  • Solvent System: The choice of solvent is critical. You need a solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble. Common choices include isopropanol (IPA), diethyl ether, or mixtures like IPA/Hexane.

  • Concentration: Your solution may be too dilute. Try to carefully remove some solvent under reduced pressure to increase the concentration.

  • Induce Crystallization:

    • Seeding: If you have a small crystal of pure product, add it to the solution to act as a nucleation site.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

  • Anti-Solvent Addition: Slowly add a non-polar "anti-solvent" (like hexane or heptane) to your solution in a polar solvent (like IPA or ethanol) until it becomes turbid. Then, add a few drops of the polar solvent to clarify and allow it to cool slowly.

FAQ 5: Can I purify the hydrochloride salt directly by recrystallization?

Answer: Yes, if the salt is of reasonable purity (>95%) and the primary impurities are minor colored ones or those with different solubility profiles. Recrystallization is an excellent final polishing step.

Key Considerations for Salt Recrystallization:

  • Solvent Selection: You need a solvent (or solvent pair) where the salt has high solubility when hot and low solubility when cold. Ethanol, methanol, or isopropanol, sometimes with a small amount of water, are good starting points.

  • Procedure: Dissolve the salt in the minimum amount of boiling solvent. If colored, treat with charcoal and hot filter as described in FAQ 1. Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification of Crude 3-Bromo-N,4-dimethylaniline (Free Base) by Column Chromatography

This protocol describes a standard laboratory-scale purification to remove isomeric and other process-related impurities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Slurry 1. Prepare silica slurry in 2% EtOAc/Hexane Pack 2. Pack column, ensuring no air bubbles Slurry->Pack Equilibrate 3. Equilibrate with 2-3 column volumes of eluent Pack->Equilibrate Load 4. Dry-load crude sample onto the column Equilibrate->Load Elute 5. Begin elution with 2% EtOAc/Hexane Load->Elute Monitor 6. Collect fractions and monitor by TLC Elute->Monitor Combine 7. Combine pure fractions (TLC verified) Monitor->Combine Evaporate 8. Evaporate solvent under reduced pressure Combine->Evaporate Characterize 9. Analyze purified oil by NMR and HPLC Evaporate->Characterize

Caption: Workflow for purification by column chromatography.

Methodology:

  • Column Preparation: Prepare a slurry of silica gel in the initial low-polarity eluent (e.g., 98:2 n-hexane:ethyl acetate). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Add a small layer of sand to the top of the silica gel bed. Equilibrate the column by running 2-3 column volumes of the eluent through it.[1]

  • Sample Loading: Dissolve the crude 3-Bromo-N,4-dimethylaniline in a minimal amount of dichloromethane. Add silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder onto the top of the column.

  • Elution: Begin eluting with the initial low-polarity solvent mixture. Collect fractions and monitor the elution progress by TLC. Once lower-polarity impurities have eluted, gradually increase the eluent polarity (e.g., to 95:5 or 90:10 n-hexane:ethyl acetate) to elute the product. The desired 3-bromo isomer and the 2-bromo isomer will likely elute close together.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC or rapid HPLC analysis. Remove the solvent under reduced pressure to yield the purified free base as an oil.

Protocol 2: Conversion to Hydrochloride Salt and Recrystallization

This protocol assumes you are starting with the purified free base.

  • Dissolution: Dissolve the purified 3-Bromo-N,4-dimethylaniline (1.0 eq) in a suitable solvent, such as isopropanol (IPA) or diethyl ether (approx. 5-10 mL per gram of aniline).

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl if using IPA). Add the acid dropwise until the solution reaches a pH of ~1-2 (test with pH paper). The hydrochloride salt should begin to precipitate as a white solid.

  • Digestion: Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation and precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any residual impurities and drying agent.

  • Recrystallization (if needed): Transfer the crude salt to a clean flask. Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol) and heat to boiling until all the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum to obtain the final, high-purity 3-Bromo-N,4-dimethylaniline hydrochloride.

Section 4: Quick Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Colored Final Product Oxidation of the aniline free base.Use activated carbon during recrystallization; handle the free base under an inert atmosphere.
Low Purity After Salt Formation Impurities from the free base co-precipitated.Purify the free base by column chromatography before salt formation.
Failure to Crystallize/Precipitate Solution is too dilute; poor solvent choice.Concentrate the solution; add an anti-solvent (e.g., hexane); try a different solvent system (e.g., diethyl ether).
Broad, Tailing Peaks in Chromatography Sample is too acidic/basic for silica; overloading.Neutralize the crude sample before loading; load a smaller amount of material.
Low Yield on Recrystallization Product is too soluble in the chosen solvent; used too much solvent.Use a less polar solvent or a solvent mixture; use the absolute minimum amount of hot solvent for dissolution.

Section 5: References

  • PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wisansky, W. A., & Ansbacher, S. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society, 63(9), 2532–2532. [Link]

Sources

Optimizing reaction conditions for 3-Bromo-N,4-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-N,4-dimethylaniline Hydrochloride

A Guide to Synthesis Optimization, Troubleshooting, and Frequently Asked Questions

Prepared by your Senior Application Scientist, this guide provides in-depth technical support for researchers, chemists, and drug development professionals working on the synthesis of 3-Bromo-N,4-dimethylaniline hydrochloride. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can anticipate challenges, troubleshoot effectively, and optimize your reaction conditions for high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of 3-Bromo-N,4-dimethylaniline hydrochloride.

Q1: What is the primary challenge in synthesizing 3-Bromo-N,4-dimethylaniline?

A: The principal challenge is achieving high regioselectivity. The starting material, N,4-dimethylaniline, contains two activating groups: a strongly activating dimethylamino group (-N(CH₃)₂) and a moderately activating methyl group (-CH₃). The dimethylamino group is a powerful ortho, para-director. Since the para position is blocked by the methyl group, bromination is directed to the ortho positions (2 and 6). However, the desired product is the 3-bromo isomer, which is meta to the highly activating dimethylamino group and ortho to the methyl group. This regiochemical outcome is counterintuitive to the dominant directing effect of the amine, making side-product formation a significant issue.

Q2: Why does my reaction mixture turn dark brown or black?

A: Aromatic amines, particularly highly activated ones like N,4-dimethylaniline, are susceptible to oxidation, especially in the presence of electrophilic brominating agents like elemental bromine (Br₂).[1] This oxidation leads to the formation of colored, often polymeric, impurities that can be difficult to remove and significantly lower the yield of the desired product.

Q3: Is N-Bromosuccinimide (NBS) a better brominating agent than liquid bromine (Br₂) for this reaction?

A: In most cases, yes. NBS is a milder and more selective source of electrophilic bromine compared to Br₂.[2][3] It generates a low concentration of Br₂ in situ, which helps to suppress the aggressive side reactions often seen with liquid bromine, such as over-bromination and oxidation.[4] For this specific synthesis, where controlling reactivity is key to achieving the desired regioselectivity, NBS is the recommended starting point.

Q4: How should I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable mobile phase (e.g., 10-20% Ethyl Acetate in Hexanes) should provide good separation between the starting material, the desired product, and major byproducts. Co-spotting a sample of the starting material alongside the reaction mixture is crucial for accurate tracking. Gas Chromatography (GC) can also be used for more quantitative analysis if standards are available.

Q5: What is the best way to isolate and purify the final product as a hydrochloride salt?

A: The crude product, after workup, is typically the free base, which exists as an oil or low-melting solid.[5] Purification of the free base can be achieved via column chromatography or vacuum distillation.[6] Once the free base is pure, the hydrochloride salt is formed by dissolving it in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of HCl in the same or a miscible solvent. The resulting salt often precipitates and can be collected by filtration, which serves as a final purification step.

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and solve specific problems encountered during the synthesis.

Problem 1: Low Yield or Stalled Reaction

  • Question: My TLC analysis shows a significant amount of unreacted N,4-dimethylaniline even after the recommended reaction time. What are the likely causes and solutions?

  • Answer & Analysis:

    • Reagent Degradation: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. Use freshly opened or recrystallized NBS for best results.

    • Insufficient Temperature: While low temperatures are necessary to control selectivity, the reaction may not proceed at an appreciable rate if the temperature is too low. If selectivity is not an issue, consider slowly raising the temperature from 0 °C to room temperature.

    • Scavenging of Electrophile: If the solvent was not properly dried, trace water could react with the brominating agent. Ensure you are using anhydrous solvents.

Problem 2: Formation of Multiple Products (Poor Purity)

  • Question: My crude ¹H NMR is complex, suggesting a mixture of isomers and potentially a di-brominated product. How can I improve selectivity for the 3-bromo isomer?

  • Answer & Analysis: This is the most common failure mode and stems from the powerful activating nature of the dimethylamino group.

    • Control Reagent Addition: Add the brominating agent (preferably NBS) slowly as a solution to the substrate. A syringe pump is ideal for this. This maintains a low concentration of the electrophile, favoring mono-bromination at the most reactive site.

    • Lower the Temperature: Perform the reaction at 0 °C or even -10 °C. Lower temperatures increase the selectivity by favoring the pathway with the lowest activation energy, reducing the formation of thermodynamically less stable isomers.

    • Solvent Choice: The polarity of the solvent can influence reactivity. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) can sometimes afford better selectivity than polar solvents like acetic acid.[7]

Problem 3: Difficult Aqueous Workup and Emulsion Formation

  • Question: During the workup, I'm struggling with emulsions when performing the basic wash, leading to poor separation and product loss. How can I resolve this?

  • Answer & Analysis: Emulsions are common when dealing with amines and their salts.

    • Add Brine: After the basic wash, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic components into the organic phase and breaking the emulsion.

    • Use a Different Base: Instead of a strong base, use a milder one like saturated sodium bicarbonate (NaHCO₃) solution. Add it slowly to control effervescence.

    • Filtration: If a persistent emulsion or solid precipitate forms at the interface, try filtering the entire biphasic mixture through a pad of Celite®. This can break the emulsion and remove interfacial solids.

Section 3: Data, Protocols, and Methodologies

Data Presentation: Optimizing Reaction Parameters

The choice of reagents and conditions is critical for success. The tables below summarize key variables.

Table 1: Comparison of Common Brominating Agents

Brominating AgentFormulaProsConsRecommendation
N-BromosuccinimideC₄H₄BrNO₂Milder, more selective; easier to handle (solid); by-product (succinimide) is water-soluble.[2]Can degrade; requires careful control of stoichiometry.Highly Recommended for this synthesis.
Elemental BromineBr₂Inexpensive; highly reactive.Highly corrosive and toxic; low selectivity can lead to over-bromination and oxidation.[1]Not recommended unless other methods fail.
Pyridinium Bromide PerbromideC₅H₅NHBr₃Solid, stable reagent; offers good selectivity.[8][9]More expensive; introduces additional basic components.A viable alternative to NBS.
Bromide/Bromate SaltsBr⁻/BrO₃⁻"Green" alternative; generates Br₂ in situ under acidic conditions.[10]Requires careful pH control; may be less selective.Worth considering for process development.

Table 2: Recommended Solvents and Temperature Conditions

SolventStarting TemperatureRationale
Dichloromethane (DCM)0 °CGood solubility for substrate and NBS; relatively non-polar, which can enhance selectivity.
Acetonitrile (MeCN)0 °CPolar aprotic solvent; can promote the reaction while still allowing for temperature control.
Tetrahydrofuran (THF)0 °CCan be used, but check for peroxide formation and ensure it is anhydrous.
Acetic Acid10-15 °CTraditional solvent for brominations, but its high polarity may reduce selectivity in this specific case.[11]
Experimental Protocol: Optimized Synthesis using NBS

This protocol is designed as a robust starting point for the synthesis of 3-Bromo-N,4-dimethylaniline hydrochloride.

Materials:

  • N,4-dimethylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 2M HCl in Diethyl Ether

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add N,4-dimethylaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Monitor the consumption of the starting material by TLC (e.g., 15% EtOAc/Hexanes).

  • Quenching: Once the reaction is complete, slowly add saturated aqueous NaHCO₃ solution to quench any remaining electrophilic bromine and neutralize the solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-N,4-dimethylaniline free base as an oil.

  • Purification (Optional but Recommended): Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether with stirring.

  • Isolation: The 3-Bromo-N,4-dimethylaniline hydrochloride will precipitate as a white or off-white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Section 4: Visualization of Pathways and Workflows

Reaction Pathway and Potential Side Products

The following diagram illustrates the desired reaction and the formation of common impurities.

reaction_pathway Start N,4-dimethylaniline Reagent NBS, DCM, 0 °C Start->Reagent Product 3-Bromo-N,4-dimethylaniline (Desired Product) Reagent->Product Major Pathway (Controlled Conditions) Side1 2-Bromo-N,4-dimethylaniline (Ortho Isomer) Reagent->Side1 Minor Pathway Side2 2,5-Dibromo-N,4-dimethylaniline (Over-bromination) Reagent->Side2 Minor Pathway (Excess NBS)

Caption: Desired reaction pathway and potential side products.

Troubleshooting Workflow

Use this decision tree to navigate common experimental issues.

troubleshooting_workflow Start Analyze Crude Reaction Mixture (TLC, NMR) D1 High % of Starting Material? Start->D1 D2 Multiple Spots on TLC / Complex NMR? D1->D2 No S1a Check NBS Quality (Use fresh reagent) D1->S1a Yes D3 Dark, Tarry Mixture? D2->D3 No S2a Lower Reaction Temp (e.g., to 0 °C) D2->S2a Yes S3 Use Inert Atmosphere (N₂) & Degassed Solvents D3->S3 Yes Success Proceed to Workup & Purification D3->Success No S1b Slightly Increase Reaction Time / Temp S1a->S1b S2b Slow Reagent Addition (Use syringe pump) S2a->S2b S2c Check Stoichiometry (Use ~1.05 eq NBS) S2b->S2c

Sources

Troubleshooting guide for 3-Bromo-N,4-dimethylaniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of 3-Bromo-N,4-dimethylaniline hydrochloride. As a Senior Application Scientist, this guide is structured to move beyond simple procedural steps, offering in-depth explanations for the causality behind experimental choices and providing a self-validating framework for protocols.

Overview of Synthesis

The synthesis of 3-Bromo-N,4-dimethylaniline hydrochloride is typically achieved in a two-step process. The first step is the regioselective electrophilic aromatic substitution of N,4-dimethylaniline using a suitable brominating agent. The second step involves the conversion of the resulting free base, 3-Bromo-N,4-dimethylaniline, into its hydrochloride salt for improved stability and handling.

The dimethylamino group (-N(CH₃)₂) is a potent activating group and is ortho, para-directing. The methyl group (-CH₃) is a weaker activating group, also ortho, para-directing. Given that the para position to the stronger directing group (-N(CH₃)₂) is occupied by the methyl group, electrophilic attack is directed to the ortho position, yielding the desired 3-bromo product.

Synthesis_Pathway Start N,4-Dimethylaniline Intermediate 3-Bromo-N,4-dimethylaniline Start->Intermediate Bromination (e.g., Br₂ in AcOH) Product 3-Bromo-N,4-dimethylaniline HCl Intermediate->Product Salt Formation (HCl)

Recommended Experimental Protocol

This protocol provides a reliable method for the synthesis. Adherence to these steps should provide a solid baseline for achieving a successful outcome.

Reagent & Solvent Data
Reagent/SolventFormulaMolar Mass ( g/mol )Density (g/mL)M.P. (°C)B.P. (°C)Hazards
N,4-DimethylanilineC₈H₁₁N121.180.937-25211Toxic, Flammable
BromineBr₂159.813.102-7.258.8Highly Toxic, Corrosive
Glacial Acetic AcidCH₃COOH60.051.04916.6118Corrosive, Flammable
Diethyl Ether(C₂H₅)₂O74.120.713-116.334.6Highly Flammable
Hydrochloric Acid (conc.)HCl36.46~1.18-27.3110Highly Corrosive
Step 1: Bromination of N,4-Dimethylaniline
  • Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N,4-dimethylaniline (12.1 g, 0.1 mol) in glacial acetic acid (60 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Bromine Addition: Prepare a solution of bromine (16.0 g, 0.1 mol, approx. 5.1 mL) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The strong activating nature of the dimethylamino group allows this reaction to proceed without a Lewis acid catalyst.[1][2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching & Work-up: Carefully pour the reaction mixture into 400 mL of ice-cold water. A precipitate may form. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step neutralizes the acetic acid and the HBr byproduct.[3]

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a 10% sodium thiosulfate solution (100 mL) to remove any unreacted bromine, followed by brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-N,4-dimethylaniline as an oil or low-melting solid.

Step 2: Formation of Hydrochloride Salt
  • Dissolution: Dissolve the crude product from Step 1 in anhydrous diethyl ether (150 mL).

  • Precipitation: Cool the solution in an ice bath. Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol/ether dropwise with stirring. The hydrochloride salt will precipitate as a solid. The formation of aniline salts with hydrochloric acid is a standard and efficient procedure.[4][5]

  • Isolation: Collect the precipitate by vacuum filtration, wash it with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.

Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Troubleshooting_Workflow cluster_low_yield Low Yield Analysis cluster_purity Purity Issue Analysis Start Experiment Complete CheckYield Check Yield & Purity Start->CheckYield LowYield Low Yield CheckYield->LowYield No Impure Impure Product CheckYield->Impure Purity Issue Success Successful Synthesis CheckYield->Success Yes LY_Q1 Reaction Incomplete? (TLC shows starting material) LowYield->LY_Q1 LY_Q2 Product lost in work-up? (Check aqueous layer) LowYield->LY_Q2 PI_Q1 Multiple Spots on TLC? (Polybromination) Impure->PI_Q1 PI_Q2 Product is oily/dark? Impure->PI_Q2 LY_A1 -> Increase reaction time/temp -> Check reagent quality LY_Q1->LY_A1 LY_A2 -> Adjust pH for extraction -> Perform additional extractions LY_Q2->LY_A2 PI_A1 -> Lower reaction temp -> Slow bromine addition -> Use NBS instead of Br₂ PI_Q1->PI_A1 PI_A2 -> Purify via column chromatography -> Recrystallize/Triturate PI_Q2->PI_A2

Category 1: Reaction & Yield Issues

Q1: My reaction did not proceed, and TLC analysis shows only the N,4-dimethylaniline starting material. What went wrong?

A1: This issue typically points to a problem with the brominating agent or reaction conditions.

  • Cause (Causality): Electrophilic aromatic substitution requires a sufficiently reactive electrophile. While anilines are highly activated, the Br-Br bond must be polarized to initiate the reaction.[6]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your bromine has not degraded. It should be a dark, reddish-brown fuming liquid. If using an alternative like N-Bromosuccinimide (NBS), check that it is a pure, crystalline solid.

    • Temperature: While the reaction is exothermic and requires cooling, running it at an excessively low temperature (e.g., < -10 °C) might slow the rate significantly. Ensure you are within the recommended 0-5 °C range for the addition.

    • Moisture: While glacial acetic acid is the solvent, excessive water can interfere with the reaction. Ensure all glassware is dry.

Q2: The reaction worked, but my final yield of the hydrochloride salt is very low.

A2: Product loss can occur at multiple stages, particularly during the work-up and extraction.

  • Cause (Causality): The basicity of the aniline nitrogen means the product can exist in a protonated, water-soluble form or a neutral, organic-soluble form depending on the pH.

  • Troubleshooting Steps:

    • Extraction pH: During the work-up, ensure the pH is basic (pH > 8) before extraction. If the aqueous layer is acidic or neutral, your product (pKa of aniline ~4.6) will be protonated and remain in the aqueous layer. Test the pH of the aqueous layer after neutralization and add more base if needed.

    • Incomplete Extraction: Perform at least three extractions with a sufficient volume of organic solvent to ensure complete transfer of the product from the aqueous phase. Emulsions can sometimes form; adding brine can help break them.

    • Volatilization: While 3-Bromo-N,4-dimethylaniline is not extremely volatile, avoid excessive heat during solvent removal on the rotary evaporator.

    • Incomplete Salt Formation: If the free base was not pure, impurities can inhibit the crystallization of the hydrochloride salt, leading to an oily mixture that is difficult to isolate, reducing the apparent yield.[7]

Category 2: Product Purity & Side Reactions

Q1: My NMR spectrum is complex and suggests the presence of multiple isomers or over-bromination. How can I improve the regioselectivity?

A1: This is a classic problem when brominating highly activated aromatic rings. The strong activation by the -N(CH₃)₂ group makes the ring susceptible to further bromination.[8]

  • Cause (Causality): The initial monobrominated product is still an activated ring and can undergo a second electrophilic substitution, leading to di- or tri-brominated byproducts.

  • Troubleshooting Steps:

    • Strict Temperature Control: The most critical factor is maintaining a low temperature (0-5 °C) during the bromine addition. Higher temperatures dramatically increase the rate of the second bromination.

    • Slow Addition: Add the bromine solution very slowly (dropwise) to the aniline solution. This keeps the instantaneous concentration of bromine low, favoring monobromination.

    • Stoichiometry: Use a precise 1:1 molar ratio of aniline to bromine. An excess of bromine will inevitably lead to polybromination.

    • Milder Reagents: Consider using a less aggressive brominating agent. N-Bromosuccinimide (NBS) in a solvent like acetonitrile (MeCN) or Dichloromethane (DCM) is an excellent alternative for controlled monobromination of activated rings.[9]

Q2: The crude product is a dark, viscous oil instead of a solid. How can I purify it before salt formation?

A2: Dark coloration often indicates oxidative side products or other impurities. An oily consistency suggests the presence of impurities that are depressing the melting point.

  • Cause (Causality): Aniline derivatives are susceptible to air oxidation, which can produce colored impurities. Incomplete reactions or side reactions can also lead to a mixture with a low melting point.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for purifying the free base. Use silica gel as the stationary phase and a solvent system like hexane/ethyl acetate with a low percentage of ethyl acetate (e.g., 95:5) as the eluent.

    • Recrystallization/Trituration: If the product is semi-solid, try recrystallization from a suitable solvent like ethanol or methanol. Alternatively, trituration (stirring the oil with a solvent in which it is poorly soluble, like cold hexanes) can sometimes induce crystallization and wash away more soluble impurities.

Category 3: Hydrochloride Salt Formation

Q1: I've added HCl to my purified free base in ether, but no precipitate is forming.

A1: This indicates a problem with either the purity of the starting material, the solvent, or the HCl source.

  • Cause (Causality): Salt formation is an acid-base reaction that results in an ionic compound. The solubility of this ionic salt is much lower in non-polar organic solvents like diethyl ether, causing it to precipitate.

  • Troubleshooting Steps:

    • Purity: Ensure the free base is sufficiently pure. Oily impurities can keep the salt solubilized. If necessary, purify the free base via column chromatography as described above.

    • Solvent Anhydrousness: The presence of water in the diethyl ether can interfere with precipitation. Use freshly opened or distilled anhydrous ether.

    • HCl Source: Ensure your source of HCl is potent. If using HCl gas, ensure a steady stream. If using a solution (e.g., HCl in isopropanol), it may have degraded over time. Try using a fresh solution.

    • Concentration: Your solution of the free base may be too dilute. Try to use a more concentrated solution before adding HCl.

References

  • Wisansky, W. A., & Ansbacher, S. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society, 63(9), 2532. [Link]

  • PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]

  • Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. Sciencemadness Discussion Board. [Link]

  • Allen Institute for AI. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen AI. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). Aniline Hydrochloride. Organic Syntheses. [Link]

  • ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution: Halogenation. Master Organic Chemistry. [Link]

  • Ledford, B. (2012). Bromination of N,N-Dimethylaniline. Prezi. [Link]

  • Aftab, T. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Aftab Chemical. [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Aniline Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aniline bromination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation during the bromination of aniline and its derivatives. Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to help you achieve clean, selective, and high-yield brominations.

Introduction: The Challenge of Aniline Bromination

Aniline is a highly activated aromatic compound due to the strong electron-donating nature of the amino group (-NH₂). The lone pair of electrons on the nitrogen atom readily delocalizes into the benzene ring, significantly increasing the electron density at the ortho and para positions.[1][2][3][4][5] This high degree of activation makes aniline exceptionally reactive towards electrophiles like bromine.

While this reactivity can be advantageous, it often leads to a lack of selectivity and the formation of undesirable byproducts. The primary challenges encountered during the bromination of aniline include:

  • Over-bromination: The highly activated ring can rapidly react with multiple bromine molecules, leading to the formation of di- and tri-substituted products, most commonly 2,4,6-tribromoaniline.[3][4][5][6]

  • Oxidation: The electron-rich aniline molecule is susceptible to oxidation by the brominating agent, resulting in the formation of colored impurities and tar-like substances.[7]

  • Lack of Regioselectivity: Achieving selective mono-bromination at a specific position (ortho, meta, or para) can be difficult without careful control of the reaction conditions and the use of specific strategies.

This guide will address these common issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a white precipitate of 2,4,6-tribromoaniline. How can I achieve selective mono-bromination?

A1: The formation of 2,4,6-tribromoaniline is a classic example of over-bromination due to the high reactivity of the aniline ring. [3][4][5][6] To control this, you need to moderate the activating effect of the amino group. The most effective strategy is the use of a protecting group.

Core Concept: Protection of the Amino Group

By temporarily converting the highly activating amino group into a less activating amide group, you can significantly reduce the reactivity of the aromatic ring and achieve selective mono-bromination.[3][6] The acetyl group is a commonly used and effective protecting group for this purpose.[6]

The lone pair on the nitrogen of the amide is still delocalized into the ring, but it is also in resonance with the adjacent carbonyl group, thus reducing its ability to activate the aromatic ring.[1][2][8]

Experimental Protocol: Acetylation of Aniline for Selective para-Bromination

This two-step procedure involves the protection of the amino group, followed by bromination and subsequent deprotection.

Step 1: Protection (Acetylation)

  • Reactants: Dissolve aniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution with stirring. An exothermic reaction will occur.

  • Reaction Conditions: Reflux the mixture for a short period (e.g., 30 minutes) to ensure complete formation of acetanilide.

  • Work-up: Pour the reaction mixture into cold water to precipitate the acetanilide. Filter, wash with cold water, and dry the product.

Step 2: Bromination of Acetanilide

  • Solvent: Dissolve the dried acetanilide in a suitable solvent, such as glacial acetic acid.

  • Brominating Agent: Slowly add a solution of bromine in acetic acid to the acetanilide solution at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water to precipitate the p-bromoacetanilide. Filter, wash with water, and dry.

Step 3: Deprotection (Hydrolysis)

  • Hydrolysis: Reflux the p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide back to the amine.

  • Neutralization & Extraction: If acidic hydrolysis is used, neutralize the solution with a base to precipitate the p-bromoaniline. If basic hydrolysis is used, the product can be extracted with a suitable organic solvent.

  • Purification: The resulting p-bromoaniline can be further purified by recrystallization or column chromatography.

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A2: The formation of dark, tarry materials is often a sign of oxidation of the aniline substrate. Aniline is an electron-rich aromatic amine and is susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents. Bromine itself can act as an oxidizing agent.

Troubleshooting Strategies to Minimize Oxidation:
  • Lower the Reaction Temperature: Running the bromination at a lower temperature (e.g., 0°C or even lower) can significantly reduce the rate of oxidation reactions while still allowing for the desired bromination to occur.

  • Control the Stoichiometry: Use a precise stoichiometry of the brominating agent. An excess of bromine can increase the likelihood of oxidation. A slow, dropwise addition of the brominating agent is recommended.

  • Choose a Milder Brominating Agent: Instead of elemental bromine (Br₂), consider using a milder and more selective brominating agent like N-bromosuccinimide (NBS).[9] NBS is known to produce cleaner reactions with fewer oxidation byproducts.[9]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Non-polar solvents can sometimes help to moderate the reactivity.[1]

Workflow for Minimizing Oxidation

Caption: Troubleshooting workflow for oxidation.

Q3: I need to synthesize a meta-bromoaniline derivative. How can I achieve this selectivity?

A3: The amino group is a strong ortho-, para-director, making direct meta-bromination challenging under standard electrophilic aromatic substitution conditions. To achieve meta-substitution, you need to change the directing nature of the substituent on the ring.

Core Concept: Modifying the Directing Group

In a strongly acidic medium, the amino group of aniline gets protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a strongly deactivating, meta-directing group due to its positive charge, which withdraws electron density from the aromatic ring through an inductive effect.[3]

Experimental Protocol: Meta-Bromination via the Anilinium Ion
  • Acidic Medium: Dissolve aniline in a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrobromic acid (HBr). This will generate the anilinium ion in situ.

  • Bromination: Slowly add bromine to the acidic solution at a low temperature. The electrophilic bromine will now be directed to the meta position.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃) to deprotonate the anilinium ion and precipitate the m-bromoaniline.

  • Purification: The product can be purified by extraction and subsequent recrystallization or chromatography.

Important Note: This method can sometimes lead to the formation of some para- and ortho-isomers as well, so careful purification is often necessary.

Q4: Are there any modern, catalytic methods for selective aniline bromination?

A4: Yes, recent advances in catalysis have provided more selective and efficient methods for the halogenation of anilines. These methods often offer better control over regioselectivity and can proceed under milder conditions.

Palladium-Catalyzed meta-C–H Bromination

Recent research has demonstrated the use of palladium catalysts to achieve meta-C–H bromination of aniline derivatives.[10][11] These methods often employ a directing group to guide the catalyst to the desired position. While these are advanced techniques, they offer a powerful tool for accessing specific isomers that are difficult to obtain through classical methods.[11]

Copper-Mediated Bromination

Copper salts have also been used to mediate the selective bromination of aniline derivatives.[12] These methods can offer good yields and selectivity, particularly for para-bromination.[12]

Data Summary: Comparison of Bromination Methods
MethodSelectivityKey AdvantagesKey Disadvantages
Direct Bromination Low (mainly 2,4,6-tribromo)Simple, one-stepPoor selectivity, over-bromination, oxidation
Protection-Deprotection High (mainly para)Good control, high yield of mono-productMulti-step, requires protection and deprotection
Acid-Mediated (Anilinium) Moderate (mainly meta)Access to meta-isomerCan produce isomeric mixtures, requires strong acid
Catalytic (e.g., Pd, Cu) High (position-specific)High selectivity, milder conditionsRequires catalyst, may need specific directing groups
Visualizing the Aniline Bromination Pathways

Aniline_Bromination cluster_protection Protection Strategy cluster_acid Acid-Mediated Strategy Aniline Aniline Tribromoaniline 2,4,6-Tribromoaniline Aniline->Tribromoaniline Direct Bromination Acetanilide Acetanilide Aniline->Acetanilide Ac₂O / AcOH Anilinium Anilinium Ion Aniline->Anilinium Strong Acid Br2_H2O Br₂ / H₂O p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Br₂ / AcOH Br2_AcOH Br₂ / AcOH p_Bromoaniline p-Bromoaniline p_Bromoacetanilide->p_Bromoaniline Hydrolysis Hydrolysis H⁺ or OH⁻ / H₂O m_Bromoaniline m-Bromoaniline Anilinium->m_Bromoaniline Br₂ Br2_HBr Br₂ / HBr

Caption: Pathways for aniline bromination.

References

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Li, W., et al. (2023). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters. Retrieved from [Link]

  • Wang, X., et al. (2018). Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. Scientific Reports. Retrieved from [Link]

  • Study.com. (n.d.). What is the mechanism for a Mono-brominated aniline? And please explain. Retrieved from [Link]

  • Reddit. (2021, April 8). Would this be the right mechanism for bromination of aniline in Br2/HBr? Retrieved from [Link]

  • Allen Career Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Retrieved from [Link]

  • Itoh, N., et al. (1993). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. PubMed. Retrieved from [Link]

  • Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ATP STAR. (2016, October 29). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR [Video]. YouTube. Retrieved from [Link]

  • Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. National Institutes of Health. Retrieved from [Link]

  • Lim, C. H., et al. (2018). Facile, Metal-free, Highly Para-Selective Room Temperature Monobromination of Aniline Analogs. ResearchGate. Retrieved from [Link]

  • Clayden Chemistry. (2020, October 25). Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-N,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N,4-dimethylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to implement or scale up this synthesis. We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and ensure a safe, efficient, and reproducible workflow.

Safety First: A Non-Negotiable Prerequisite

Before initiating any chemical synthesis, a thorough understanding and implementation of safety protocols are paramount. The reagents used in this synthesis present significant hazards that must be managed through engineering controls and appropriate personal protective equipment (PPE).

  • Brominating Agents (NBS or Liquid Bromine): N-Bromosuccinimide (NBS) is a corrosive solid and a lachrymator. Liquid bromine (Br₂) is extremely toxic, corrosive, and volatile.[1][2] All manipulations should be performed in a certified chemical fume hood.[2]

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Acetic acid is corrosive. Handle with care in well-ventilated areas.

  • Aniline Derivatives: The starting material and product are substituted anilines, which are toxic and can be absorbed through the skin.[3]

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes.

Mandatory PPE:

  • Splash-proof safety goggles and a face shield.[2]

  • Neoprene or nitrile gloves (double-gloving is recommended when handling bromine).[2]

  • A flame-resistant lab coat.

  • Closed-toe shoes.

An emergency eyewash and safety shower must be immediately accessible.[2]

Reaction Overview: A Two-Step Synthetic Pathway

The synthesis of 3-Bromo-N,4-dimethylaniline hydrochloride is a straightforward two-step process. First, the aromatic ring of N,4-dimethylaniline is regioselectively brominated via electrophilic aromatic substitution. Second, the resulting amine is protonated with hydrochloric acid to form the stable hydrochloride salt.

Synthesis_Pathway cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: Hydrochloride Salt Formation A N,4-Dimethylaniline B 3-Bromo-N,4-dimethylaniline A->B  NBS or Br₂  Solvent (e.g., DCM, Acetic Acid) C 3-Bromo-N,4-dimethylaniline D 3-Bromo-N,4-dimethylaniline HCl C->D  HCl (e.g., in Ether or IPA)

Caption: Overall synthetic route.

Detailed Experimental Protocol

This protocol is a robust starting point for laboratory-scale synthesis. All quantities should be adjusted proportionally for scale-up operations.

Reagent & Parameter Table
Reagent/ParameterMolecular Wt.MolesEquivalentsAmount
N,4-Dimethylaniline121.18 g/mol 0.101.012.12 g
N-Bromosuccinimide (NBS)177.98 g/mol 0.101.017.80 g
Dichloromethane (DCM)---200 mL
Saturated NaHCO₃ (aq)---~100 mL
Anhydrous MgSO₄---q.s.
HCl in Diethyl Ether (2.0 M)-~0.11~1.1~55 mL
Expected Product 237.55 g/mol - - ~19-21 g (80-90%)
Step 1: Bromination of N,4-Dimethylaniline
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,4-dimethylaniline (12.12 g, 0.10 mol) in dichloromethane (200 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature is between 0-5 °C.

  • Reagent Addition: Add N-Bromosuccinimide (17.80 g, 0.10 mol) portion-wise over 30 minutes.[4] Causality Note: Slow, portion-wise addition to a cooled solution is critical. The reaction is exothermic, and maintaining a low temperature prevents the formation of di-brominated byproducts by controlling the reaction rate.

  • Reaction: Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Expert Insight: This step neutralizes any acidic byproducts (like succinimide and HBr) and removes unreacted NBS.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing & Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 3-Bromo-N,4-dimethylaniline as an oil or low-melting solid.

Step 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude product from Step 1 in a minimal amount of diethyl ether or isopropanol (IPA) (~100 mL).

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~55 mL, 0.11 mol). A white precipitate should form immediately. Trustworthiness Check: Using a commercially prepared, standardized solution of HCl ensures accurate stoichiometry, which is key for high purity and yield. Preparing it in situ can introduce water, leading to an oily product.

  • Crystallization: Continue stirring the slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with two small portions of cold diethyl ether to remove any non-salt impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline solid.[5]

Troubleshooting Guide (Q&A Format)

Caption: A workflow for troubleshooting common synthesis issues.

Q1: My bromination reaction (Step 1) is very slow or has a low yield. What's wrong?

A1: This issue typically points to reagent quality or reaction conditions.

  • Check Your Reagents: N-Bromosuccinimide can decompose over time. Use a fresh bottle or recrystallize the NBS from water if its purity is suspect. Ensure your starting N,4-dimethylaniline is pure and your solvent is anhydrous.

  • Confirm Stoichiometry: Double-check your calculations and weighings to ensure a 1:1 molar ratio of aniline to NBS. An excess of the aniline can be used to drive the reaction to completion, but this complicates purification.

  • Reaction Time: While typically fast, some batches of reagents may require longer reaction times. Monitor carefully by TLC until no starting material is visible.

Q2: My TLC plate shows multiple product spots after the bromination step. How do I fix this?

A2: Multiple spots, particularly those with a lower Rf than the desired product, strongly suggest over-bromination (di- or tri-brominated species). The N,N-dimethylamino group is a powerful activating group, making the aromatic ring highly susceptible to multiple additions if the conditions are not carefully controlled.[6]

  • Primary Cause: The most common cause is poor temperature control. The reaction is exothermic, and if the temperature rises above 5-10 °C, the rate of the second bromination becomes significant.

  • Solution: Ensure your ice bath is well-maintained throughout the addition of NBS. Add the NBS in smaller portions over a longer period. Diluting the reaction mixture further can also help dissipate heat more effectively. If over-bromination has already occurred, the crude product will require purification by column chromatography before proceeding to the salt formation step.

Q3: When I add HCl to form the salt, I get a sticky oil instead of a crystalline solid. What happened?

A3: This is a very common issue in salt formation and usually relates to purity or the presence of water.

  • Water Contamination: Hydrochloride salts can be hygroscopic. If there is water in your crude product, solvent, or the HCl reagent, it can inhibit crystallization and lead to an oil. Ensure the crude aniline is thoroughly dried (e.g., with MgSO₄) and use a commercially available anhydrous solution of HCl in ether or isopropanol.

  • Impurity Presence: If the crude 3-Bromo-N,4-dimethylaniline from Step 1 contains significant impurities (like over-brominated products), these can act as crystallization inhibitors. An oily product is a strong indicator that your crude material needs to be purified by flash chromatography before attempting salt formation.

  • Solvent Choice: Diethyl ether is an excellent choice for precipitating hydrochloride salts because the salt has very low solubility in it. If you used a solvent like ethanol or methanol, in which the salt is more soluble, you might need to either reduce the volume of the solvent or add an "anti-solvent" like ether or hexanes to induce precipitation.

Frequently Asked Questions (FAQs)

Q1: Why use N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂)?

A1: While both can be effective, NBS is often preferred in a research or fine chemical setting for several reasons. Primarily, NBS is a solid, making it significantly easier and safer to handle and weigh than highly volatile and corrosive liquid bromine.[1] Mechanistically, NBS provides a low, steady concentration of electrophilic bromine, which can lead to higher regioselectivity and reduce the risk of over-bromination compared to the often more aggressive reactions with liquid bromine.[4]

Q2: What is the mechanism of the bromination in Step 1?

A2: The reaction is a classic electrophilic aromatic substitution. The N,N-dimethylamino group is a strong electron-donating group that activates the aromatic ring, making it nucleophilic. It directs electrophiles to the ortho and para positions. Since the para position is blocked by the methyl group, the incoming electrophile (Br⁺, generated from NBS) is directed to the ortho position (C3 or C5). The C3 position is favored due to less steric hindrance.

Q3: Why is it necessary to convert the final product to a hydrochloride salt?

A3: There are several practical and important reasons for this conversion:

  • Stability: Free amines, especially anilines, are susceptible to air oxidation over time, which often manifests as a darkening of color (e.g., from white to brown or purple).[5] The hydrochloride salt is a stable, non-volatile solid that is much less prone to degradation, ensuring a longer shelf-life and consistent purity.

  • Ease of Handling: The free base, 3-Bromo-N,4-dimethylaniline, is likely an oil or a low-melting solid, which can be difficult to handle, weigh accurately, and purify. The hydrochloride salt is typically a free-flowing crystalline solid, which is much more convenient for downstream applications.[5]

  • Purification: The process of precipitation or crystallization used to form the salt is itself a powerful purification step, effectively separating the desired product from non-basic organic impurities.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of standard analytical techniques should be used:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. You should see characteristic peaks for the aromatic protons (verifying the substitution pattern), the N-methyl protons (a singlet), and the aryl-methyl protons (a singlet).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the parent ion (free base) and the characteristic isotopic pattern of a bromine-containing compound.

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity for the hydrochloride salt.

References

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?[Link]

  • Google Patents. (CN102199099A). Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. (RU2102382C1). Method of preparing 3-bromo-4-methylaniline.
  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline.[Link]

  • Wisansky, W. A., & Ansbacher, S. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society, 63(9), 2532–2532. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.[Link]

  • Organic Syntheses. Procedure for Aniline Hydrochloride Preparation.[Link]

  • YouTube. (2024). Bromination safety.[Link]

  • PubChem. 4,4'-Methylenebis(N-methylaniline).[Link]

  • Google Patents. (US2007199A).
  • ICL Group. BROMINE - Safety Handbook.[Link]

  • ResearchGate. (2015). Arylamines salt formation?[Link]

  • University of Washington. Standard Operating Procedure for Bromine.[Link]

  • Scribd. Lab Safety for Bromination of Arenes.[Link]

  • Lewis, T. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. [Link]

  • Sciencemadness.org. (2023). Purification of Aniline Hydrochloride.[Link]

  • PubChem. 4-Ethyl-N-methylaniline.[Link]

  • Prezi. (n.d.). Bromination of N,N-Dimethylaniline.[Link]

  • Wikipedia. Toluidine.[Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 3-Bromo-N,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-N,4-dimethylaniline hydrochloride is a substituted aniline derivative valuable as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a reactive bromine atom and a dimethylamino group, allows for diverse subsequent chemical transformations. The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, purity, cost, safety, and scalability. This guide provides an in-depth comparison of the primary synthetic strategies for preparing 3-Bromo-N,4-dimethylaniline, offering detailed experimental protocols and data to inform the choices of researchers and process chemists.

The two principal retrosynthetic disconnections for this molecule lead to two distinct forward-synthesis pathways:

  • Route A: Electrophilic bromination of the readily available N,4-dimethylaniline.

  • Route B: N-methylation of a 3-bromo-4-methylaniline precursor.

This guide will dissect each route, examining the underlying chemical principles, providing step-by-step protocols, and presenting a comparative analysis to facilitate an informed selection of the optimal method.

Route A: Electrophilic Bromination of N,4-dimethylaniline

This approach is the most direct, involving the introduction of a bromine atom onto the aromatic ring of N,4-dimethylaniline.

Causality and Mechanistic Insights

The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution. The N,4-dimethylaniline ring possesses two activating substituents: a powerful ortho-, para-directing dimethylamino group (-NMe₂) and a weaker ortho-, para-directing methyl group (-CH₃). The dimethylamino group is one of the strongest activating groups, and its directing effect dominates. It strongly activates the positions ortho (C2, C6) and para (C4) to itself. Since the para position is already occupied by the methyl group, the substitution is directed primarily to the ortho positions. The methyl group at C4 further activates its ortho positions (C3, C5). The confluence of these directing effects results in the preferential bromination at the C3 position, which is ortho to the methyl group and meta to the highly activating (and sterically hindering) dimethylamino group. While some ortho-bromination to the amino group (C2) might occur, the steric bulk of the dimethylamino group often favors substitution at the less hindered C3 position.

Common brominating agents for such activated systems include molecular bromine (Br₂) in a solvent like acetic acid, or N-Bromosuccinimide (NBS), which provides a slow, controlled concentration of bromine, often leading to higher selectivity and fewer side reactions like di-bromination[1][2].

Logical Workflow for Route A

A N,4-dimethylaniline B Electrophilic Bromination (e.g., NBS, CH3CN) A->B Step 1 C 3-Bromo-N,4-dimethylaniline (Free Base) B->C D HCl Salt Formation (HCl in Ether/IPA) C->D Step 2 E 3-Bromo-N,4-dimethylaniline HCl (Final Product) D->E

Caption: Synthetic workflow for Route A.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N,4-dimethylaniline (1.0 eq.) in acetonitrile (MeCN, ~10 mL per gram of aniline).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NBS is often preferred over liquid bromine for enhanced regioselectivity and safer handling[1].

  • Reaction: Stir the reaction mixture at room temperature for 16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield 3-Bromo-N,4-dimethylaniline as the free base.

  • Salt Formation: Dissolve the purified free base in diethyl ether or isopropanol and add a solution of HCl in the corresponding solvent dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain 3-Bromo-N,4-dimethylaniline hydrochloride.

Route B: N-Methylation of 3-Bromo-4-methylaniline

This two-step route first requires the synthesis of the brominated aniline precursor, followed by the introduction of the two methyl groups onto the nitrogen atom.

Step 1: Synthesis of 3-Bromo-4-methylaniline

A robust method for preparing this intermediate starts from 4-nitrotoluene, as described in patent literature[3].

  • Principle: This process involves the electrophilic bromination of 4-nitrotoluene. The nitro group (-NO₂) is a meta-director, while the methyl group (-CH₃) is an ortho-, para-director. The bromine is therefore directed to the position ortho to the methyl group and meta to the nitro group (C2, relative to the nitro group). The subsequent step is the reduction of the nitro group to an amine using a reducing agent like iron powder in an acidic medium[3].

Experimental Protocol: Synthesis of 3-Bromo-4-methylaniline[3]
  • Bromination: Charge a reactor with 4-nitrotoluene and iron powder (catalytic amount). Heat the mixture to 100-120 °C. Introduce bromine (Br₂) subsurface with vigorous stirring. After the addition is complete, continue stirring at temperature for 2 hours to yield 2-bromo-4-nitrotoluene.

  • Reduction: Prepare a suspension of iron powder in water. Gradually add a benzene solution of the crude 2-bromo-4-nitrotoluene from the previous step to the iron suspension at boiling temperature. The hydrobromic acid present from the bromination step facilitates the reduction.

  • Isolation: After the reduction is complete, separate the organic layer. The 3-Bromo-4-methylaniline can be isolated by distilling off the solvent and purifying the residue by vacuum distillation or crystallization as a salt.

Step 2: N-Methylation of 3-Bromo-4-methylaniline

Once the precursor is obtained, the amine can be dimethylated. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.

  • Principle (Eschweiler-Clarke Reaction): This reaction uses an excess of formaldehyde and formic acid to exhaustively methylate a primary or secondary amine[4][5]. The amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid (acting as a hydride donor). This process repeats to form the tertiary amine. The only byproduct is carbon dioxide, making product isolation straightforward[5]. This method avoids the formation of quaternary ammonium salts, a common side product when using methyl halides[5].

Logical Workflow for Route B

cluster_0 Precursor Synthesis cluster_1 Final Steps A 4-Nitrotoluene B Bromination A->B C 2-Bromo-4-nitrotoluene B->C D Nitro Reduction C->D E 3-Bromo-4-methylaniline D->E F N-Methylation (Eschweiler-Clarke) E->F G 3-Bromo-N,4-dimethylaniline (Free Base) F->G H HCl Salt Formation G->H I 3-Bromo-N,4-dimethylaniline HCl (Final Product) H->I

Caption: Synthetic workflow for Route B.

Experimental Protocol: Eschweiler-Clarke N-Methylation[4][5]
  • Reaction Setup: To a flask containing 3-Bromo-4-methylaniline (1.0 eq.), add formic acid (3.0 eq.) and aqueous formaldehyde (37 wt. %, 3.0 eq.).

  • Heating: Heat the mixture to reflux (around 100 °C) and maintain for 6-12 hours, monitoring by TLC for the disappearance of the starting material and the mono-methylated intermediate.

  • Basification: Cool the reaction mixture to room temperature and carefully basify with aqueous NaOH solution to pH > 10.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-Bromo-N,4-dimethylaniline. Further purification can be achieved via column chromatography if necessary.

  • Salt Formation: Convert the purified free base to its hydrochloride salt as described in Route A.

Performance Comparison and Data Summary

The choice between these routes depends on several factors, which are summarized below. Route A is more convergent but relies on achieving good regioselectivity. Route B is longer but may offer more predictable outcomes and easier purification for each step.

ParameterRoute A: Bromination of N,4-dimethylanilineRoute B: N-Methylation of 3-Bromo-4-methylaniline
Starting Material N,4-dimethylaniline4-Nitrotoluene
Number of Steps 2 (Bromination, Salt Formation)4 (Bromination, Reduction, N-Methylation, Salt Formation)
Key Reagents N-Bromosuccinimide (NBS) or Br₂Br₂, Iron, Formic Acid, Formaldehyde
Typical Overall Yield Moderate to Good (selectivity dependent)Good (steps are generally high-yielding)
Key Challenge Controlling regioselectivity to avoid isomeric impurities (e.g., 2-bromo isomer).Longer reaction sequence.
Safety/Handling NBS is safer than Br₂. Acetonitrile is a flammable solvent.Br₂ is highly corrosive and toxic. Benzene (used in patent) is a carcinogen and can be substituted with toluene. Formaldehyde is a suspected carcinogen.
Scalability Good; direct route is favorable for process chemistry if selectivity is high.Feasible; classic, well-established reactions. The multi-step nature can be a drawback on a large scale.

Conclusion and Recommendations

Both Route A and Route B represent viable strategies for the synthesis of 3-Bromo-N,4-dimethylaniline hydrochloride.

  • Route A is the more atom-economical and direct approach. Its success is critically dependent on achieving high regioselectivity during the bromination step. For research and small-scale synthesis where purification by chromatography is feasible, this route is highly attractive. The use of milder brominating agents like NBS is recommended to maximize the yield of the desired 3-bromo isomer.

  • Route B is a more linear and potentially more robust synthesis. Each step involves a well-understood, high-yielding transformation (electrophilic bromination of a deactivated ring, nitro reduction, and Eschweiler-Clarke methylation). While it involves more steps, it may be easier to control and purify at each stage, potentially leading to a higher purity final product without extensive chromatography. This route may be favored when the highest purity is required or if the starting material, 4-nitrotoluene, is significantly more economical than N,4-dimethylaniline.

Ultimately, the choice will be dictated by the specific requirements of the project, including scale, available starting materials, purity specifications, and the analytical capabilities available for monitoring and controlling product quality.

References

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? Available at: [Link]

  • Chinese Chemical Letters. (2020). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Available at: [Link]

  • ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Available at: [Link]

  • Taylor & Francis Online. (2023). Halogenation of arenes with sulfoxide and oxalyl halide. Journal of Sulfur Chemistry. Available at: [Link]

  • PubChem. 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. Available at: [Link]

  • Google Patents. (1998). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • ResearchGate. (2007). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E. Available at: [Link]

  • Google Patents. (2013). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Available at: [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]

  • Western Kentucky University TopSCHOLAR. (2013). An Expedited, Regiospecific para-Bromination of Activated Aryls. Available at: [Link]

  • ResearchGate. (2009). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry. Available at: [Link]

  • CHIMIA. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Available at: [Link]

  • Autechre. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Available at: [Link]

  • PubMed Central (PMC). (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. 4-Bromo-n,3-dimethylaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]

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A Senior Application Scientist's Guide to the Characterization of 3-Bromo-N,N-dimethylaniline Hydrochloride via ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of 3-Bromo-N,N-dimethylaniline hydrochloride, with a primary focus on its characterization by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, present a detailed predicted spectral analysis, and compare the utility of ¹H NMR with other key analytical techniques.

A Note on Nomenclature: 3-Bromo-N,4-dimethylaniline vs. 3-Bromo-N,N-dimethylaniline

It is important to address a potential point of confusion in the nomenclature. The query for "3-Bromo-N,4-dimethylaniline hydrochloride" likely contains a typographical error. In standard IUPAC nomenclature, the locants preceding the "dimethyl" refer to the positions of the methyl groups on the nitrogen atom. As such, "N,N-dimethyl" correctly describes two methyl groups attached to the amine. A "4-methyl" designation would refer to a methyl group on the benzene ring, which would make the compound 3-bromo-4-methyl-N-methylaniline if one methyl group is on the nitrogen. Based on common chemical structures and synthetic accessibility, this guide will focus on the characterization of 3-Bromo-N,N-dimethylaniline hydrochloride .

The Pivotal Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a premier analytical technique for the structural elucidation of organic molecules.[1] Its power lies in its ability to provide detailed information about the chemical environment of individual protons within a molecule. By analyzing the chemical shift, integration, and multiplicity of the signals, we can deduce the connectivity of atoms and the overall structure of the compound.

In the context of 3-Bromo-N,N-dimethylaniline hydrochloride, ¹H NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the presence and nature of the N,N-dimethylamino group, particularly in its protonated, hydrochloride form.

Predicting the ¹H NMR Spectrum of 3-Bromo-N,N-dimethylaniline Hydrochloride

As of the latest literature review, a publicly available, experimentally determined ¹H NMR spectrum for 3-Bromo-N,N-dimethylaniline hydrochloride is not readily accessible. However, we can predict the spectrum with a high degree of confidence by considering the spectra of analogous compounds and the well-established principles of NMR theory.

The Influence of Protonation on the Amine Group

The formation of a hydrochloride salt involves the protonation of the basic nitrogen atom of the N,N-dimethylamino group. This conversion to an N,N-dimethylanilinium ion has a profound effect on the electronic environment of the entire molecule and, consequently, its ¹H NMR spectrum.

The lone pair of electrons on the nitrogen in the free base participates in resonance with the aromatic ring, donating electron density, particularly to the ortho and para positions. Upon protonation, this lone pair is engaged in a bond with a proton, and the nitrogen atom becomes positively charged. This has two major consequences:

  • Cessation of Resonance Donation: The nitrogen's ability to donate electron density into the ring is eliminated.

  • Inductive Electron Withdrawal: The positively charged nitrogen becomes a strong electron-withdrawing group.

These electronic changes lead to a general deshielding of the aromatic protons, causing their signals to shift downfield (to a higher ppm value) compared to the free base.

Predicted Chemical Shifts and Multiplicities

Based on the structure of 3-Bromo-N,N-dimethylaniline hydrochloride and applying principles of substituent effects, we can predict the following ¹H NMR spectrum. The predictions are benchmarked against the known spectrum of N,N-dimethylaniline and the expected influence of the bromo substituent and protonation.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
N-CH₃~3.2 - 3.5Singlet (s)6HThe two methyl groups are equivalent and will appear as a single, sharp peak. Protonation of the nitrogen will cause a downfield shift compared to the free base (typically around 2.9-3.0 ppm).
Aromatic H-2~7.8 - 8.0Singlet (s) or narrow triplet (t)1HThis proton is ortho to the electron-withdrawing anilinium group and meta to the bromine. It will be significantly deshielded. Due to small meta coupling to H-4 and H-6, it may appear as a narrow triplet or a singlet.
Aromatic H-4~7.5 - 7.7Doublet of doublets (dd) or triplet (t)1HThis proton is para to the anilinium group and ortho to the bromine. The deshielding effect of the anilinium group will be strong. It will be coupled to H-5 (ortho) and H-2 (meta).
Aromatic H-5~7.4 - 7.6Triplet (t)1HThis proton is meta to the anilinium group and para to the bromine. It will be coupled to H-4 and H-6 (both ortho).
Aromatic H-6~7.6 - 7.8Doublet of doublets (dd)1HThis proton is ortho to the anilinium group and meta to the bromine. It will be coupled to H-5 (ortho) and H-2 (meta).
N-H~10 - 12Broad singlet (br s)1HThe acidic proton on the nitrogen will be significantly deshielded and will often appear as a broad signal due to exchange with residual water and quadrupolar coupling with the nitrogen. Its position can be highly dependent on the solvent and concentration.

A Comparative Analysis: Corroborating Structure with Other Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on a multi-technique approach. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information about the carbon skeleton of the molecule. For 3-Bromo-N,N-dimethylaniline hydrochloride, we would expect to see distinct signals for each of the eight carbon atoms.

Technique 3-Bromo-N,N-dimethylaniline Hydrochloride Alternative Techniques
¹H NMR Provides detailed information on the proton environment, including connectivity through coupling patterns. Confirms the substitution pattern and the protonation state of the amine.¹³C NMR: Reveals the number of unique carbons and their electronic environment. The chemical shifts of the aromatic carbons will be sensitive to the substituent effects of the bromine and the anilinium group. FT-IR: Identifies functional groups. The N-H stretch of the anilinium ion will be a key diagnostic peak. Mass Spectrometry: Determines the mass-to-charge ratio of the molecule, confirming its molecular weight.

Predicted ¹³C NMR Data:

  • N-CH₃: ~45-50 ppm

  • Aromatic C-Br: ~120-125 ppm

  • Other Aromatic Carbons: ~125-140 ppm, with the carbon attached to the nitrogen (C-1) being the most downfield.

FT-IR Spectroscopy

Infrared spectroscopy is excellent for identifying functional groups. In the case of 3-Bromo-N,N-dimethylaniline hydrochloride, the FT-IR spectrum would provide clear evidence of the anilinium ion.

  • Key Diagnostic Peak: A broad absorption in the range of 2400-2800 cm⁻¹ corresponding to the N⁺-H stretching vibration. This is a hallmark of an amine salt.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • C-N Stretching: Around 1200-1350 cm⁻¹.

  • C-Br Stretching: Typically in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound. For a hydrochloride salt, electrospray ionization (ESI) in positive ion mode is typically used. The spectrum would show a prominent peak for the protonated molecule (the free base), [M+H]⁺, at m/z corresponding to the molecular weight of 3-Bromo-N,N-dimethylaniline. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed in the molecular ion peak, providing further confirmation of the presence of a bromine atom.

Experimental Protocols

Synthesis of 3-Bromo-N,N-dimethylaniline Hydrochloride

A common method for the preparation of hydrochloride salts of amines is the reaction of the free base with hydrochloric acid.

Materials:

  • 3-Bromo-N,N-dimethylaniline

  • Anhydrous diethyl ether

  • Concentrated hydrochloric acid (or HCl gas)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 3-Bromo-N,N-dimethylaniline in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a slight molar excess of concentrated hydrochloric acid dropwise with vigorous stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • A precipitate of 3-Bromo-N,N-dimethylaniline hydrochloride will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to remove residual solvent.

¹H NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of the dried 3-Bromo-N,N-dimethylaniline hydrochloride.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the N-H proton signal may be exchanged in protic solvents like D₂O and CD₃OD. DMSO-d₆ is often a good choice for observing exchangeable protons.

  • Cap the NMR tube and gently agitate to dissolve the sample completely.

Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard 1D proton experiment (e.g., 'zg30')

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 16-64 (depending on sample concentration)

  • Spectral Width (SW): ~16 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

  • Integrate the signals.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Workflow

Experimental Workflow for Characterization

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 3-Bromo-N,N-dimethylaniline reaction React with HCl in Diethyl Ether start->reaction product 3-Bromo-N,N-dimethylaniline Hydrochloride (Solid) reaction->product nmr ¹H & ¹³C NMR product->nmr Dissolve in Deuterated Solvent ftir FT-IR product->ftir Prepare KBr pellet or ATR sample ms Mass Spectrometry product->ms Dissolve and infuse into ESI source structure Confirm Structure nmr->structure ftir->structure ms->structure G cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data cluster_FTIR FT-IR Data cluster_MS Mass Spec Data Structure 3-Bromo-N,N-dimethylaniline Hydrochloride H_shifts Chemical Shifts (Proton Environments) Structure->H_shifts H_coupling Coupling (Proton Connectivity) Structure->H_coupling H_integration Integration (Proton Ratios) Structure->H_integration C_shifts Chemical Shifts (Carbon Environments) Structure->C_shifts FTIR_peaks Vibrational Modes (Functional Groups) Structure->FTIR_peaks MS_peaks m/z Ratio (Molecular Weight) Structure->MS_peaks

Caption: Relationship between molecular structure and spectroscopic data.

Conclusion

The characterization of 3-Bromo-N,N-dimethylaniline hydrochloride is effectively achieved through a combination of spectroscopic techniques, with ¹H NMR playing a central and highly informative role. While an experimental spectrum may not be readily available, a predicted spectrum, based on sound chemical principles and data from related compounds, provides a robust framework for structural confirmation. The downfield shift of the aromatic and N-methyl protons upon formation of the anilinium salt is a key diagnostic feature. When combined with the functional group information from FT-IR, the carbon skeleton data from ¹³C NMR, and the molecular weight confirmation from mass spectrometry, researchers can be highly confident in the identity and purity of their synthesized compound.

References

  • St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Human Metabolome Database. (2022). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylaniline hydrochloride. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Reed, H. E., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(18), 11359-11368.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Sources

A Senior Application Scientist’s Guide to Alternative Reagents for the Synthesis of Brominated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

The Synthetic Imperative for Brominated Anilines & The Perils of Tradition

Brominated anilines are not merely laboratory curiosities; they are foundational pillars in the architecture of complex molecules. They serve as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility is most pronounced in modern synthetic chemistry, where the bromo-substituent acts as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), enabling the precise construction of carbon-carbon and carbon-heteroatom bonds.

Traditionally, the synthesis of these vital compounds has been dominated by the use of elemental bromine (Br₂). However, its use is fraught with significant challenges. Elemental bromine is a volatile, highly corrosive, and toxic liquid that poses considerable handling and storage risks.[1][2] From a chemical standpoint, the high reactivity of the aniline ring, powerfully activated by the electron-donating amino group, often leads to poor regioselectivity.[3][4] This frequently results in over-bromination, yielding a mixture of mono-, di-, and tri-brominated products that are difficult to separate, thus lowering the overall yield of the desired compound.[5] The reaction also generates hydrogen bromide (HBr) as a corrosive and environmentally harmful byproduct.[1]

These limitations necessitate a shift towards safer, more selective, and environmentally benign brominating agents. This guide explores the leading alternatives, providing the data-driven insights necessary to select the optimal reagent for your specific synthetic challenge.

Mastering Regioselectivity: The Core Challenge

The amino group (-NH₂) of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions.[4] This high reactivity is a double-edged sword: while it facilitates bromination, it makes controlling the extent and position of substitution difficult. Direct bromination of aniline with Br₂ in a polar solvent, for instance, uncontrollably yields 2,4,6-tribromoaniline.[3][4]

A classic strategy to tame this reactivity is to protect the amino group, most commonly as an acetanilide. This attenuates the activating effect and introduces steric hindrance, favoring the formation of the para-bromo isomer.[4][6] While effective, this adds protection and deprotection steps to the synthetic sequence, increasing cost and waste.[7] The ideal alternative reagent would therefore enable direct, regioselective bromination of the unprotected aniline, streamlining the synthetic process.

G cluster_0 Traditional Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide p_Bromoacetanilide p_Bromoacetanilide Acetanilide->p_Bromoacetanilide p_Bromoaniline p_Bromoaniline p_Bromoacetanilide->p_Bromoaniline Aniline_alt Aniline p_Bromoaniline_alt p-Bromoaniline Aniline_alt->p_Bromoaniline_alt Title Workflow: Traditional vs. Modern Bromination G Mechanism: In Situ Bromine Generation Br_minus Br⁻ (from KBr) Br2 Br₂ (Elemental Bromine) Br_minus->Br2 In Situ Generation BrO3_minus BrO₃⁻ (from NaBrO₃) BrO3_minus->Br2 In Situ Generation H_plus H⁺ (Acidic Medium) H_plus->Br2 In Situ Generation Product Brominated Aniline Br2->Product Aniline Aniline (Substrate) Aniline->Product

Caption: Simplified mechanism for in situ bromine generation.

Other N-Bromo Reagents
  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): As a stable, crystalline solid, DBDMH is safer to handle than liquid bromine. [6]A key advantage is its higher atom economy compared to NBS; it possesses two electrophilic bromine atoms per molecule and has a higher mass percentage of bromine, making it more cost-effective and reducing the amount of imide byproduct. [6]* Dibromoisocyanuric Acid (DBI): DBI is a particularly powerful brominating agent, capable of brominating even less-activated aromatic rings under mild conditions where other reagents might fail. [8][9]It is considered one of the most potent N-bromo compounds for electrophilic bromination. [9]

Metal Halides
  • Copper(II) Bromide (CuBr₂): CuBr₂ serves as both a bromine source and a Lewis acid catalyst. It facilitates the monobromination of anilines with high para-selectivity under mild conditions. [10]The reaction is often performed in acetonitrile or, for greener protocols, in ionic liquids, which can enhance reactivity and simplify product isolation. [7][11]

Quantitative Performance Comparison

The selection of a reagent often comes down to a trade-off between yield, selectivity, cost, and safety. The table below summarizes the performance of various alternative reagents.

Reagent/SystemTypical ConditionsYield Range (%)RegioselectivityKey Advantages & Considerations
N-Bromosuccinimide (NBS) Polar solvents (DMF, CH₃CN, Dioxane), Room Temp50-95%Good to Excellent; Solvent-tunable ortho/para selectivity [12]Solid, easy to handle; versatile. [13][14]Byproduct (succinimide) must be removed.
KBr/NaBrO₃ Aqueous acidic medium (e.g., H₂SO₄)90-96%Excellent; controllable for mono-, di-, or tri-bromination [2][15]Green, inexpensive reagents, high yields, simple work-up. [2]
NaBr/Na₂S₂O₈ / CuSO₄ CH₃CN/H₂O, 7-25 °C44-98%Excellent para-selectivity for mono-bromination [16][17]Catalytic, mild conditions, robust, and scalable for unprotected anilines.
DBDMH Chloroform, Room TempHighGenerally good para-selectivityHigh atom economy (2 Br atoms), cost-effective, solid reagent.
Dibromoisocyanuric Acid (DBI) H₂SO₄, 0-5 °CHighExcellentVery powerful; effective for deactivated or challenging substrates. [9]
Copper(II) Bromide (CuBr₂) Acetonitrile or Ionic Liquid, Ambient Temp60-96%Excellent para-selectivity for mono-bromination [10][11]Mild conditions, high regioselectivity, no strong acid required. [7]

Validated Experimental Protocols

The following protocols are provided as self-validating systems for researchers to implement these alternative methods.

Protocol 1: Green Monobromination of 4-Nitroaniline using Bromide-Bromate

This protocol is adapted from a green chemistry approach for the synthesis of 2,6-dibromo-4-nitroaniline, showcasing the power of in situ bromine generation in an aqueous medium. [15] Objective: To demonstrate a safe and high-yield dibromination of an electronically deactivated aniline.

Materials:

  • 4-Nitroaniline

  • Sodium Bromide (NaBr)

  • Sodium Bromate (NaBrO₃)

  • Sulfuric Acid (98%)

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-nitroaniline (10 mmol, 1.38 g).

  • Add deionized water (50 mL) and concentrated sulfuric acid (5 mL) slowly while stirring in an ice bath.

  • Add sodium bromide (22 mmol, 2.26 g) and sodium bromate (7.4 mmol, 1.12 g) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the resulting solid (2,6-dibromo-4-nitroaniline) in a vacuum oven.

  • Expected Outcome: A high yield (>95%) of the desired dibrominated product. [15]

Protocol 2: Copper-Catalyzed Regioselective Bromination of Aniline

This protocol is based on the highly practical procedure developed by Seki et al., demonstrating a mild and efficient method for para-bromination. [17][18] Objective: To achieve selective para-monobromination of an unprotected aniline using a catalytic system.

Materials:

  • Aniline (or substituted aniline)

  • Sodium Bromide (NaBr)

  • Sodium Persulfate (Na₂S₂O₈)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Acetonitrile (CH₃CN)

  • Deionized Water

Procedure:

  • To a flask, add the aniline substrate (1.0 mmol), sodium bromide (1.8 mmol, 185 mg), and copper(II) sulfate pentahydrate (0.25 mmol, 62 mg).

  • Add a solvent mixture of acetonitrile (3 mL) and water (1 mL).

  • Stir the mixture at room temperature (or slightly below, e.g., 7 °C, depending on substrate reactivity) in an open flask.

  • Add sodium persulfate (1.4 mmol, 333 mg) portion-wise over 10-15 minutes.

  • Continue stirring for 1-2 hours, monitoring by TLC.

  • After completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Expected Outcome: High yield of the para-brominated aniline with excellent regioselectivity. [17]

Decision Framework for Reagent Selection

Choosing the right reagent depends on the specific goals of the synthesis. The following flowchart provides a logical framework for making this decision.

G Start What is the Synthetic Goal? Substrate_Type Substrate Type? Start->Substrate_Type Activated Highly Activated Aniline (e.g., Aniline, Anisidine) Substrate_Type->Activated Activated Deactivated Deactivated Aniline (e.g., Nitroaniline) Substrate_Type->Deactivated Deactivated Desired_Product Desired Product? Mono Monobromination (para-selective) Desired_Product->Mono Mono Poly Poly-bromination (Di- or Tri-) Desired_Product->Poly Poly Green_Chem Green Chemistry Priority? NBS Use NBS (Solvent Tuning for o/p) Green_Chem->NBS No Cu_cat Use NaBr/Na₂S₂O₈/CuSO₄ (High para-selectivity) Green_Chem->Cu_cat Yes Activated->Desired_Product DBI Use DBI (Powerful Reagent) Deactivated->DBI Mono->Green_Chem Bromate Use KBr/NaBrO₃ (Stoichiometric Control) Poly->Bromate H2O2 Consider H₂O₂/HBr or KBr/NaBrO₃ (Aqueous Media) Cu_cat->H2O2 Also consider

Sources

Navigating Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide to the Efficacy of 3-Bromo-N,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern molecular design. Palladium-catalyzed cross-coupling reactions stand as a powerful and versatile tool in this endeavor, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide substrate is paramount to the success of these transformations, influencing reaction kinetics, product yields, and overall synthetic efficiency. This guide provides an in-depth technical comparison of 3-Bromo-N,4-dimethylaniline hydrochloride and its structural isomer, 4-Bromo-N,N-dimethylaniline , in the context of Suzuki-Miyaura cross-coupling reactions. While direct experimental data for 3-Bromo-N,4-dimethylaniline hydrochloride is limited in published literature, this guide will leverage established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded comparison.

Introduction to Substituted Bromoanilines as Cross-Coupling Partners

Substituted bromoanilines are valuable intermediates in organic synthesis. The bromine atom serves as a reactive handle for palladium-catalyzed reactions, while the amino and alkyl substituents can modulate the electronic properties of the aromatic ring and provide points for further derivatization. 4-Bromo-N,N-dimethylaniline is a commercially available and well-documented substrate in various coupling reactions.[1][2] In contrast, 3-Bromo-N,4-dimethylaniline hydrochloride is a less common reagent, and its hydrochloride form suggests it is supplied as a stable salt, which requires neutralization for participation in most coupling reactions that are conducted under basic conditions.

The relative positioning of the bromo, methyl, and N-methyl groups on the aniline ring is expected to have a significant impact on the reactivity of these isomers. These differences in steric hindrance and electronic effects will be explored in the context of a comparative experimental design.

Physicochemical Properties of the Compared Reagents

A fundamental understanding of the physical and chemical properties of the starting materials is crucial for designing and executing successful synthetic protocols.

Property3-Bromo-N,4-dimethylaniline hydrochloride4-Bromo-N,N-dimethylaniline
Molecular Formula C₈H₁₁BrClNC₈H₁₀BrN
Molecular Weight 236.54 g/mol 200.08 g/mol [1]
CAS Number 1187386-24-8586-77-6[1]
Appearance (Predicted) Crystalline SolidOff-white crystalline solid[1]
Melting Point Not available52-54 °C[2]
Boiling Point Not available264 °C[2]
Solubility Soluble in water (as hydrochloride)Insoluble in water, soluble in methanol and chloroform[2]

Proposed Synthesis of 3-Bromo-N,4-dimethylaniline

The accessibility of a starting material is a key consideration in synthetic planning. While 4-Bromo-N,N-dimethylaniline is readily available, a plausible synthesis for 3-Bromo-N,4-dimethylaniline is outlined below, based on established methodologies for the bromination and N-methylation of anilines.

dot

Synthesis_Workflow Start 4-Nitrotoluene Step1 Bromination (Br₂, Fe catalyst) Start->Step1 Intermediate1 2-Bromo-4-nitrotoluene Step1->Intermediate1 Step2 Reduction (Fe, HBr) Intermediate1->Step2 Intermediate2 3-Bromo-4-methylaniline Step2->Intermediate2 Step3 N-methylation (e.g., CH₃I or (CH₃)₂SO₄) Intermediate2->Step3 Product 3-Bromo-N,4-dimethylaniline Step3->Product HCl_salt HCl salt formation Product->HCl_salt FinalProduct 3-Bromo-N,4-dimethylaniline hydrochloride HCl_salt->FinalProduct

Caption: Proposed synthetic pathway for 3-Bromo-N,4-dimethylaniline hydrochloride.

This multi-step synthesis, while feasible, presents a higher barrier to access compared to the commercially available 4-Bromo-N,N-dimethylaniline, which can be prepared by the direct bromination of N,N-dimethylaniline.[3]

Comparative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[4][5] The following protocol is designed to provide a head-to-head comparison of the efficacy of 3-Bromo-N,4-dimethylaniline hydrochloride and 4-Bromo-N,N-dimethylaniline in a coupling reaction with phenylboronic acid.

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup To a dried Schlenk flask under Argon, add: Reagents Aryl Bromide (1.0 mmol) Phenylboronic Acid (1.2 mmol) Pd(PPh₃)₄ (0.03 mmol) K₂CO₃ (2.0 mmol) Toluene (5 mL) H₂O (1 mL) Setup->Reagents Heat Heat to 90°C with vigorous stirring Reagents->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with H₂O and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Characterize Product (NMR, MS, IR) Purify->Product

Caption: General experimental workflow for the comparative Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reagent Preparation:

    • Reaction A: Weigh 236.5 mg (1.0 mmol) of 3-Bromo-N,4-dimethylaniline hydrochloride.

    • Reaction B: Weigh 200.1 mg (1.0 mmol) of 4-Bromo-N,N-dimethylaniline.

    • Prepare separate Schlenk flasks for each reaction, equipped with a magnetic stir bar.

  • Reaction Setup:

    • To each flask, add the respective bromoaniline, 146.3 mg (1.2 mmol) of phenylboronic acid, 34.6 mg (0.03 mmol) of tetrakis(triphenylphosphine)palladium(0), and 276.4 mg (2.0 mmol) of potassium carbonate.

    • Evacuate and backfill each flask with argon three times.

    • Add 5 mL of toluene and 1 mL of deionized water to each flask via syringe.

  • Reaction Execution:

    • Immerse both flasks in a preheated oil bath at 90°C and stir vigorously.

    • Monitor the progress of each reaction at 30-minute intervals by taking aliquots for TLC or GC-MS analysis.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the flasks to room temperature.

    • Dilute the reaction mixtures with 20 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the purified products by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their identity and purity.[6]

Expected Outcomes and Mechanistic Considerations

dot

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd Pd_complex1 Ar-Pd(II)(X)L₂ OxAdd->Pd_complex1 Transmetalation Transmetalation Pd_complex1->Transmetalation Organoboron R-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation Pd_complex2 Ar-Pd(II)(R)L₂ Transmetalation->Pd_complex2 RedElim Reductive Elimination Pd_complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficacy of the Suzuki-Miyaura coupling is largely dependent on the oxidative addition of the aryl halide to the palladium(0) catalyst. The rate of this step is influenced by both electronic and steric factors of the aryl halide.

  • Electronic Effects: The N,N-dimethylamino group is a strong electron-donating group, which increases the electron density on the aromatic ring. This generally slows down the rate of oxidative addition. The methyl group is also electron-donating, but to a lesser extent. In 4-Bromo-N,N-dimethylaniline, the electron-donating dimethylamino group is para to the bromine, exerting a strong positive mesomeric effect. In 3-Bromo-N,4-dimethylaniline, the N-methyl group is meta to the bromine, and its electron-donating effect is primarily inductive. The para-methyl group will also contribute to the electron density of the ring. It is plausible that the electronic deactivation of the C-Br bond is more pronounced in the 4-bromo isomer.

  • Steric Effects: The steric environment around the C-Br bond can also affect the approach of the bulky palladium catalyst. In 3-Bromo-N,4-dimethylaniline, the bromine atom is flanked by a hydrogen and the N-methylamino group. In 4-Bromo-N,N-dimethylaniline, the bromine is flanked by two hydrogens. The steric hindrance around the bromine atom is arguably greater in the 3-bromo isomer due to the adjacent N-methylamino group.

Hypothesized Results:

ReactantExpected Reaction TimeExpected YieldRationale
3-Bromo-N,4-dimethylaniline HCl LongerModerate to GoodRequires in-situ neutralization. Potential for steric hindrance from the ortho-N-methyl group may slow the oxidative addition.
4-Bromo-N,N-dimethylaniline ShorterGood to ExcellentLess sterically hindered at the reaction site. Stronger electronic deactivation may be offset by the favorable steric environment.[7]

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is highly versatile, other palladium-catalyzed reactions offer alternative routes for the functionalization of bromoanilines.

  • Heck Reaction: This reaction couples the aryl halide with an alkene.[8] The regioselectivity and stereoselectivity can be influenced by the choice of catalyst and reaction conditions. The steric and electronic properties of the bromoaniline isomers would likely influence the reaction rates in a similar manner to the Suzuki coupling.

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10] This method is highly efficient for the synthesis of arylalkynes.

The choice of the most appropriate cross-coupling reaction will depend on the desired final product and the functional group tolerance required for the specific synthetic route.

Conclusion

Both 3-Bromo-N,4-dimethylaniline hydrochloride and 4-Bromo-N,N-dimethylaniline are viable substrates for palladium-catalyzed cross-coupling reactions. However, their structural differences are predicted to lead to notable variations in their reactivity. 4-Bromo-N,N-dimethylaniline is expected to be the more reactive substrate due to lower steric hindrance around the bromine atom, despite potential electronic deactivation. The necessity of in-situ neutralization and the potential for greater steric hindrance may result in slower reaction times for 3-Bromo-N,4-dimethylaniline hydrochloride.

The experimental protocol outlined in this guide provides a framework for a direct comparison of these two reagents. The results of such a study would provide valuable empirical data to guide the selection of aryl halide building blocks in the design and optimization of synthetic routes for novel pharmaceutical and materials science applications.

References

  • PubChem. 4-bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]

  • PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. [Link]

  • IndiaMART. 4-Bromo-N,N-Dimethyl Aniline. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?[Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Google Patents. Method of preparing 3-bromo-4-methylaniline.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo...[Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PubMed Central. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

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A Senior Application Scientist's Guide to the Isomeric Purity of 3-Bromo-N,4-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible and safe pharmaceutical synthesis. This guide provides an in-depth technical comparison of the methods used to assess the isomeric purity of 3-Bromo-N,4-dimethylaniline hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the synthetic origins of isomeric impurities, compare analytical methodologies for their detection and quantification, and provide actionable protocols to ensure the integrity of your synthetic processes.

The Critical Impact of Isomeric Purity in Pharmaceutical Synthesis

3-Bromo-N,4-dimethylaniline hydrochloride is a versatile intermediate, but its utility is directly linked to its isomeric purity. The presence of even small amounts of isomeric impurities can have significant downstream consequences, including:

  • Altered Reaction Kinetics and Yields: Different isomers can exhibit varying reactivity, leading to inconsistent reaction times and reduced yields of the desired product.

  • Formation of Impurity Cascades: Isomeric impurities in a starting material can lead to the formation of a cascade of related impurities in subsequent synthetic steps, complicating purification and potentially introducing toxic byproducts.

  • Compromised Biological Activity and Safety: In the final API, isomeric impurities can lead to altered pharmacological profiles, reduced efficacy, and even unforeseen toxicological effects.[1]

Given these risks, a robust analytical strategy to ensure isomeric purity is not just recommended; it is essential.

Synthetic Routes and the Genesis of Isomeric Impurities

The primary route to 3-Bromo-N,4-dimethylaniline is the electrophilic bromination of N,4-dimethylaniline. The regioselectivity of this reaction is governed by the directing effects of the two activating groups on the aromatic ring: the strongly activating ortho,para-directing dimethylamino group and the weakly activating ortho,para-directing methyl group.

The interplay of these directing effects, along with the reaction conditions, dictates the distribution of isomeric products. The primary isomers of concern are:

  • 2-Bromo-N,4-dimethylaniline: Formation is sterically hindered by the adjacent dimethylamino group.

  • 3-Bromo-N,4-dimethylaniline: The desired product.

  • Dibromo and polybromo species: Can form with excess brominating agent.

The choice of brominating agent and reaction conditions is therefore critical in controlling the isomeric ratio.

Diagram of Synthetic Pathway and Potential Isomeric Impurities

N,4-dimethylaniline N,4-dimethylaniline Reaction Reaction N,4-dimethylaniline->Reaction Brominating Agent Brominating Agent Brominating Agent->Reaction 3-Bromo-N,4-dimethylaniline (Desired Product) 3-Bromo-N,4-dimethylaniline (Desired Product) Reaction->3-Bromo-N,4-dimethylaniline (Desired Product) 2-Bromo-N,4-dimethylaniline (Isomeric Impurity) 2-Bromo-N,4-dimethylaniline (Isomeric Impurity) Reaction->2-Bromo-N,4-dimethylaniline (Isomeric Impurity) Dibromo-N,4-dimethylaniline (Byproduct) Dibromo-N,4-dimethylaniline (Byproduct) Reaction->Dibromo-N,4-dimethylaniline (Byproduct)

Caption: Synthetic pathway to 3-Bromo-N,4-dimethylaniline and potential isomeric impurities.

Comparative Analysis of Analytical Methodologies

A multi-pronged analytical approach is often necessary to definitively establish the isomeric purity of 3-Bromo-N,4-dimethylaniline hydrochloride. The three most powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. For the separation of brominated N,4-dimethylaniline isomers, a reversed-phase method is typically employed.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of the relatively nonpolar aniline isomers.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is used. The acid protonates the aniline, improving peak shape and resolution. The gradient elution allows for the separation of closely eluting isomers and any more or less polar impurities.[2]

  • Detection: UV detection at 254 nm is suitable as the aromatic ring of the analytes provides a strong chromophore.

Illustrative HPLC Data

CompoundRetention Time (min)Relative Response Factor (RRF)
2-Bromo-N,4-dimethylaniline8.21.05
3-Bromo-N,4-dimethylaniline9.51.00
N,4-dimethylaniline (starting material)6.50.95

Note: This data is illustrative and will vary based on the specific HPLC method and conditions.

Diagram of HPLC Workflow for Isomeric Purity

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Dissolve Sample Dissolve 3-Bromo-N,4-dimethylaniline HCl in Mobile Phase Inject Sample Inject onto C18 Column Dissolve Sample->Inject Sample Gradient Elution Gradient Elution (ACN/Water/Acid) Inject Sample->Gradient Elution UV Detection UV Detection at 254 nm Gradient Elution->UV Detection Integrate Peaks Integrate Peak Areas UV Detection->Integrate Peaks Calculate Purity Calculate Isomeric Purity (% Area Normalization) Integrate Peaks->Calculate Purity

Caption: A typical workflow for determining the isomeric purity of 3-Bromo-N,4-dimethylaniline HCl by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and provides mass spectral data for definitive peak identification.

Causality Behind Experimental Choices:

  • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable for separating the aniline isomers based on their boiling points and polarity differences.

  • Injection: A split/splitless inlet is used to introduce a small, precise amount of the sample onto the column.

  • Detection: Mass spectrometry provides both quantitative data (from the total ion chromatogram) and qualitative data (from the mass spectrum of each peak), allowing for the unambiguous identification of isomers based on their fragmentation patterns.

Illustrative GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
2-Bromo-N,4-dimethylaniline12.1213/215 (M+), 198/200, 118
3-Bromo-N,4-dimethylaniline12.8213/215 (M+), 198/200, 118

Note: While the mass spectra of isomers are often very similar, subtle differences in fragment ion intensities can sometimes be observed. Definitive identification relies on the separation of the isomers by GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation and can be used to determine the isomeric ratio in a sample without the need for chromatographic separation.

Causality Behind Experimental Choices:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer. By integrating the signals corresponding to each isomer, their relative ratio can be determined.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also sensitive to the position of the bromine substituent, providing another method for identifying and quantifying isomers.

Illustrative ¹H NMR Data (Aromatic Region)

IsomerProtonChemical Shift (ppm)Multiplicity
2-Bromo-N,4-dimethylanilineH-3~7.2d
H-5~6.8dd
H-6~7.0d
3-Bromo-N,4-dimethylanilineH-2~6.9d
H-5~7.1t
H-6~6.7dd

Note: This data is illustrative and will vary based on the NMR solvent and spectrometer frequency.

Experimental Protocols

Protocol 1: HPLC Method for Isomeric Purity
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 3-Bromo-N,4-dimethylaniline hydrochloride into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 50% B

      • 18-20 min: 50% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the total area of all peaks.

Protocol 2: GC-MS Method for Isomeric Purity
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-Bromo-N,4-dimethylaniline hydrochloride into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Neutralize the sample with a few drops of dilute sodium hydroxide solution to liberate the free base.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C, hold for 5 min

    • MS Transfer Line: 280 °C

    • MS Source: 230 °C

    • MS Quad: 150 °C

    • Scan Range: 50-350 amu

  • Data Analysis:

    • Identify peaks based on their retention times and mass spectra.

    • Calculate the area percentage of each impurity from the total ion chromatogram.

Regulatory Considerations and Alternative Reagents

Regulatory bodies like the ICH provide guidelines for the reporting, identification, and qualification of impurities in new drug substances.[1][3][4] For isomeric impurities, it is often necessary to demonstrate control over their formation and to set appropriate limits in the drug substance specification.

In cases where achieving the desired isomeric purity is challenging, exploring alternative synthetic routes or reagents may be necessary. For instance, the use of milder and more selective brominating agents, such as N-bromosuccinimide (NBS), can sometimes provide better control over regioselectivity compared to molecular bromine.[5]

Conclusion

Ensuring the isomeric purity of 3-Bromo-N,4-dimethylaniline hydrochloride is a critical step in the development of safe and effective pharmaceuticals. A thorough understanding of the synthetic pathways that can lead to isomeric impurities, coupled with the implementation of robust analytical methods such as HPLC, GC-MS, and NMR, is essential for controlling the quality of this important intermediate. By adopting a multi-faceted analytical approach and adhering to regulatory guidelines, researchers and drug developers can confidently advance their synthetic programs.

References

  • PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Ahmad, A. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Retrieved from [Link]

  • Lewis, T. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.
  • Taylor & Francis. (n.d.). Diethylaniline – Knowledge and References. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Western Kentucky University. Retrieved from [Link]

  • European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - Impurities in new drug substances Q3A(R2). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N,N-dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • Webb, D., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1374–1391.
  • Siddiqui, M. R., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • ResearchGate. (n.d.). (PDF) 4-Bromo-2,6-dimethylaniline. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • European Medicines Agency. (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES. Retrieved from [Link]

  • Webb, D., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1374–1391.
  • Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C C
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]

  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Tejasharma. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (n.d.). ijcrt.org.
  • ACS Publications. (2026, January 15).
  • PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for 3-Bromo-N,4-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management

This guide provides a detailed, authoritative protocol for the proper disposal of 3-Bromo-N,4-dimethylaniline hydrochloride. As a brominated aromatic amine, this compound presents specific chemical hazards that necessitate a rigorous and compliant disposal pathway. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and adhere to regulatory standards. The core principle of this protocol is the proper segregation of halogenated organic waste for specialized treatment.

Hazard Assessment and Core Disposal Principles

3-Bromo-N,4-dimethylaniline hydrochloride is classified as a hazardous substance due to its toxicological profile. It is harmful if swallowed, inhaled, or absorbed through the skin, and causes serious irritation to the eyes and skin.[1][2] The presence of a bromine atom on the aromatic ring places it in the category of halogenated organic compounds.

The fundamental principle for disposing of this chemical is that it must not be released into the general environment. It should never be poured down the drain or mixed with non-hazardous municipal waste.[1][3][4] The bromine content requires that it be segregated into a dedicated "Halogenated Organic Waste" stream.[5] This is because the combustion of mixed halogenated and non-halogenated waste can be complex, potentially forming toxic byproducts if not performed in a specialized facility. Proper disposal involves high-temperature incineration at a licensed hazardous waste facility equipped with advanced emission control systems (scrubbers) to neutralize acidic gases like hydrogen bromide.[6]

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, all personnel must be equipped with the following PPE to prevent exposure.[2][7]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][7]

  • Hand Protection: Use chemically resistant nitrile gloves. Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[7]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in case of a spill, wear appropriate protective gloves and clothing to prevent all skin exposure.[1]

  • Respiratory Protection: All handling of 3-Bromo-N,4-dimethylaniline hydrochloride, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood or a well-ventilated area to prevent inhalation of dust or vapors.[5]

Step-by-Step Disposal Protocol

This protocol ensures that 3-Bromo-N,4-dimethylaniline hydrochloride is managed safely from the point of generation to its final handoff to environmental health and safety (EHS) professionals.

Step 1: Waste Identification and Labeling

  • Pure Compound/Original Container: If disposing of the original, unused product, ensure the manufacturer's label is intact and legible. Add a "Waste" or "For Disposal" sticker to the container without obscuring the original information.

  • Contaminated Materials: Any materials (e.g., weigh boats, contaminated gloves, absorbent pads) that have come into contact with the chemical must be considered hazardous waste.

  • Solutions: If the compound is in a solvent, the entire solution is considered halogenated waste.

Step 2: Segregation into the Halogenated Waste Stream

  • This is the most critical step in the disposal process. 3-Bromo-N,4-dimethylaniline hydrochloride and any materials contaminated with it must be placed in a designated container specifically for "Halogenated Organic Waste." [5]

  • Causality: Halogenated wastes require special incineration processes.[6] Mixing them with non-halogenated organic solvents (like acetone, methanol, or hexane) complicates the disposal process, significantly increases costs, and can violate regulatory requirements.

Step 3: Container Management

  • Waste Container: Use a robust, chemically compatible container with a secure, tight-fitting lid. The container must be clearly labeled "Halogenated Organic Waste" and should list its primary components.

  • Solid Waste: For solid waste (e.g., the pure compound, contaminated weigh paper), place it directly into the designated solid halogenated waste container.

  • Liquid Waste: If the compound is in solution, pour it carefully into the designated liquid halogenated waste container.

  • Empty Original Containers: An uncleaned container that held 3-Bromo-N,4-dimethylaniline hydrochloride must be treated as the product itself and disposed of through the same halogenated waste stream.

Step 4: Temporary On-Site Storage

  • Store the sealed halogenated waste container in a designated, well-ventilated satellite accumulation area or a central hazardous waste storage area.

  • Ensure the storage area is away from incompatible materials. Keep containers tightly closed in a dry, cool place.[1][7]

  • Follow all institutional and federal guidelines regarding the maximum volume and duration of on-site waste storage.

Step 5: Final Disposal Arrangement

  • Coordinate with your institution's Environmental Health & Safety (EHS) department for the collection and disposal of the hazardous waste container.

  • The final step is disposal at an approved and licensed waste disposal plant, which will typically involve industrial-scale incineration.[1][2]

Emergency Procedures for Spills and Exposure

In the event of accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek immediate medical advice from an ophthalmologist.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

  • Ingestion: Rinse the mouth with water. Immediately call a poison center or doctor.[1]

  • Small Spills: For minor spills, ensure the area is well-ventilated. Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or vermiculite.[1][8] Sweep or scoop the material into a suitable, labeled container for disposal as halogenated waste.[7]

Summary of Key Information

ParameterInformationSource(s)
Chemical Name 3-Bromo-N,4-dimethylaniline hydrochloride-
Hazard Class Halogenated Aromatic Amine[5]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation[1][2]
Disposal Stream Halogenated Organic Waste [5]
Prohibited Actions Do NOT pour down the drain; Do NOT mix with non-halogenated waste[1][3][5]
Required PPE Chemical Goggles, Nitrile Gloves, Lab Coat[1][7]
Handling Area Chemical Fume Hood or Well-Ventilated Area[5]
Final Disposal Method Incineration at an approved waste disposal facility[2][6]

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of 3-Bromo-N,4-dimethylaniline hydrochloride.

G start Start: Waste Generated (3-Bromo-N,4-dimethylaniline HCl or contaminated material) identify Step 1: Identify Waste Is it a halogenated organic compound? start->identify segregate Step 2: Segregate Waste Place in a dedicated, labeled 'Halogenated Organic Waste' container. identify->segregate Yes no_mix CRITICAL: Do NOT mix with non-halogenated waste. Do NOT dispose down the drain. segregate->no_mix container Step 3: Manage Container Ensure container is sealed, compatible, and properly labeled. segregate->container storage Step 4: Temporary Storage Store in designated Satellite Accumulation Area. container->storage ehs Step 5: Final Disposal Contact EHS for pickup and transport to an approved disposal facility. storage->ehs end End: Compliant Disposal ehs->end

Caption: Disposal workflow for 3-Bromo-N,4-dimethylaniline hydrochloride.

References

  • SAFETY DATA SHEET for N,N-Dimethylaniline. Ing. Petr Švec - PENTA s.r.o. [Link]

  • Safety Data Sheet for N,N-dimethylaniline. Carl ROTH. [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • Safety data sheet for 3,4-Dimethylaniline. CPAchem. [Link]

  • SAFETY DATA SHEET for 4-Bromo-N,N-dimethylaniline. Acros Organics. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Safety Data Sheet for 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG. [Link]

Sources

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